BMS-986115
Description
Properties
Molecular Formula |
C26H23F3N4O5 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BMS-986115; BMS 986115; BMS986115. |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: BMS-986115 (AL102) and Notch Signaling Modulation
Executive Summary
BMS-986115 (also known as AL102) is a potent, selective, and orally bioavailable Gamma-Secretase Inhibitor (GSI) designed to block the Notch signaling pathway.[1] Unlike first-generation GSIs, BMS-986115 was engineered to optimize the therapeutic index between anti-tumor activity and gastrointestinal toxicity—a historical bottleneck for this drug class.
This guide details the molecular mechanism of BMS-986115, its pharmacological profile compared to its parenteral analogue (BMS-906024/AL101), and validated experimental protocols for assessing its efficacy in preclinical models. It is intended for researchers investigating Notch-driven malignancies, particularly Desmoid Tumors, T-cell Acute Lymphoblastic Leukemia (T-ALL), and Adenoid Cystic Carcinoma (ACC).
Molecular Mechanism of Action[2]
The Notch Signaling Cascade
The Notch pathway is a contact-dependent signaling system regulating cell fate determination. In oncology, its dysregulation leads to the expansion of cancer stem cells (CSCs) and resistance to chemotherapy.
The canonical activation sequence is as follows:
-
Ligand Binding: Delta-like (DLL) or Jagged ligands on a signal-sending cell bind to the Notch receptor (Notch 1–4) on the receiving cell.
-
S2 Cleavage: This binding induces a conformational change, exposing the S2 site for cleavage by ADAM metalloproteases. This releases the Extracellular Domain (NECD).
-
S3 Cleavage (The Target Step): The remaining membrane-tethered fragment (NEXT) is cleaved within the transmembrane domain by the Gamma-Secretase complex (Presenilin, Nicastrin, PEN-2, APH-1).
-
Translocation: This cleavage releases the Notch Intracellular Domain (NICD) , which translocates to the nucleus.
-
Transcription: NICD binds to the transcription factor CSL (RBPJ) and recruits co-activators (MAML), initiating the transcription of target genes like HES1, HEY1, and MYC.
BMS-986115 Intervention
BMS-986115 acts as a non-competitive inhibitor of the Gamma-Secretase complex.[2] By binding to the presenilin subunit within the transmembrane pocket, it sterically hinders the hydrolysis of the S3 site.
Key Consequence: The failure of S3 cleavage prevents the release of NICD. Without NICD, the CSL complex remains in a repressed state (bound to co-repressors), effectively silencing Notch target genes.
Pathway Visualization
The following diagram illustrates the Notch cascade and the specific blockade point of BMS-986115.
Figure 1: Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex, preventing the S3 cleavage required for NICD release and subsequent gene transcription.
Pharmacological Profile & Data Summary[1][3][4][5][6][7][8]
BMS-986115 is distinct from its predecessor BMS-906024 (AL101) primarily in its formulation and pharmacokinetics. While BMS-906024 requires intravenous administration, BMS-986115 is orally bioavailable, allowing for more flexible dosing schedules (e.g., pulsatile dosing) to manage gut toxicity.
Potency Data (In Vitro)
The following table summarizes the inhibitory concentration (IC50) of BMS-986115 against key Notch receptors.[3]
| Target Receptor | IC50 (nM) | Assay Type | Significance |
| Notch 1 | 7.8 | Reporter Gene Assay | Primary driver in T-ALL and many solid tumors. |
| Notch 3 | 8.5 | Reporter Gene Assay | Critical in Ovarian Cancer and vascular smooth muscle. |
| Notch 2/4 | < 10.0 | Reporter Gene Assay | Pan-Notch inhibition ensures broad efficacy. |
Clinical Pharmacokinetics (Phase I)
-
Dosing Regimens: Once Daily (QD) vs. Twice Weekly (BIW).
-
Half-life (T1/2): ~15 hours (Human).[2]
-
Metabolite: BMT-100948 (Active metabolite).[1]
-
Safety Signal: The primary Dose-Limiting Toxicity (DLT) is secretory diarrhea, caused by the inhibition of Notch signaling in intestinal crypt cells (goblet cell metaplasia). This is manageable via intermittent dosing schedules.
Experimental Protocols
To validate BMS-986115 activity in your research, use the following self-validating protocols.
Protocol A: In Vitro Notch Reporter Assay
Purpose: To quantify the transcriptional inhibition of Notch signaling by BMS-986115. Why this works: This assay uses a luciferase gene under the control of a Notch-responsive promoter (containing CSL binding sites). Light output is directly proportional to Notch activity.
Materials:
-
Cell Line: U2OS or HEK293T (stably expressing Notch receptor or transiently transfected).
-
Plasmids:
-
pGL4-TP1-Luc (Firefly luciferase driven by 4x CSL sites).
-
pRL-TK (Renilla luciferase for normalization).
-
NotchΔE (Constitutively active Notch substrate requiring GSI cleavage).
-
-
Reagent: BMS-986115 (dissolved in DMSO, 10 mM stock).[3]
Step-by-Step Workflow:
-
Seeding: Plate cells at 20,000 cells/well in a 96-well white-walled plate. Incubate 24h.
-
Transfection: Co-transfect pGL4-TP1-Luc, pRL-TK, and NotchΔE using a lipid-based reagent (e.g., Lipofectamine).
-
Control: Transfect Empty Vector instead of NotchΔE to determine background.
-
-
Treatment: 24h post-transfection, replace media. Add BMS-986115 in a dose-response series (e.g., 0.1 nM to 1 µM).
-
Vehicle Control: DMSO (0.1% final concentration).
-
-
Incubation: Incubate for 16–24 hours.
-
Lysis & Detection: Use a Dual-Luciferase Assay System.
-
Read Firefly Luminescence (Signal).
-
Read Renilla Luminescence (Transfection Efficiency).
-
-
Analysis: Calculate the Ratio (Firefly/Renilla). Normalize to DMSO control (set as 100% activity). Plot log(inhibitor) vs. response to determine IC50.
Protocol B: Western Blot for NICD (Target Engagement)
Purpose: To physically confirm the inhibition of Notch cleavage. Critical Nuance: You must use an antibody specific to the cleaved Notch1 (Val1744) neo-epitope. Standard Notch1 antibodies will detect the full-length protein and obscure the reduction in NICD.
Step-by-Step Workflow:
-
Treatment: Treat Notch-driven cells (e.g., T-ALL cell line HPB-ALL) with BMS-986115 (100 nM) for 24 hours.
-
Lysis: Lyse cells in RIPA buffer containing Protease Inhibitors and Phosphatase Inhibitors .
-
Note: Sonicate briefly to shear DNA and ensure nuclear extraction (NICD is nuclear).
-
-
Electrophoresis: Load 30–50 µg of protein on an 8% SDS-PAGE gel.
-
Transfer: Transfer to PVDF membrane (Nitrocellulose is acceptable, but PVDF retains small proteins like NICD better).
-
Blocking: Block with 5% BSA in TBST (Milk can sometimes interfere with phospho-specific or neo-epitope antibodies).
-
Primary Antibody:
-
Target: Anti-Cleaved Notch1 (Val1744) [Rabbit mAb]. Dilution 1:1000.
-
Loading Control: Anti-GAPDH or Anti-Total Notch1 (C-terminus).
-
-
Readout: The Val1744 band (~110 kDa) should disappear in BMS-986115 treated samples, while the Total Notch1 band (~300 kDa precursor / 120 kDa TM) remains stable or accumulates.
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating BMS-986115 in a preclinical setting.
Figure 2: Validation Workflow. Parallel assessment of transcriptional activity (Reporter), physical cleavage (Western Blot), and phenotypic outcome (Viability).
References
-
MedChemExpress. "BMS-986115 (Notch inhibitor 1) Data Sheet." MedChemExpress.com. Link
-
Desai, J., et al. "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 2018.[4][5] Link
-
Ayala Pharmaceuticals. "Ayala Pharmaceuticals obtains rights to two BMS compounds (AL101 and AL102)." BioWorld, 2017.[6] Link
-
Gavai, A. V., et al. "Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors." ACS Medicinal Chemistry Letters, 2015.[7] (Provides structural context for the BMS GSI series). Link[7]
-
Ferrarazzo, I., et al. "Notch signaling pathway as a therapeutic target in Adenoid Cystic Carcinoma." Journal of Hematology & Oncology, 2020. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
The role of gamma-secretase in cancer and BMS-986115
The Role of Gamma-Secretase in Cancer and the Pharmacological Profile of Varegacestat (BMS-986115/AL102)
Executive Summary
Gamma-secretase (GS) is a multi-subunit intramembrane protease complex pivotal to the regulation of the Notch signaling pathway, a highly conserved system governing cell fate, proliferation, and apoptosis. While initially targeted for Alzheimer’s disease due to its role in amyloid precursor protein (APP) processing, GS has emerged as a high-value target in oncology.[1] Aberrant Notch signaling drives tumorigenesis in T-cell acute lymphoblastic leukemia (T-ALL), desmoid tumors, and various solid malignancies.[1]
This technical guide analyzes the molecular mechanics of GS, its oncogenic substrates, and the pharmacological profile of Varegacestat (BMS-986115, AL102) . Unlike early-generation GS inhibitors (GSIs) plagued by severe gastrointestinal toxicity, Varegacestat represents a next-generation, orally bioavailable pan-Notch inhibitor with a refined therapeutic index, currently demonstrating significant efficacy in Phase 3 trials for desmoid tumors.[1]
The Molecular Machine: Gamma-Secretase Complex
Structural Composition
The GS complex is an intramembrane protease composed of four essential subunits, each playing a distinct role in the proteolytic machine:
| Subunit | Function |
| Presenilin (PS1/PS2) | The catalytic core containing two aspartyl residues (Asp257, Asp385) that hydrolyze the peptide bond within the membrane.[1] |
| Nicastrin (Nct) | The "gatekeeper" that recognizes the N-terminus of the substrate (after ectodomain shedding) and recruits it to the active site. |
| APH-1 | Stabilizes the complex and acts as a scaffold for assembly.[1] |
| PEN-2 | Required for the endoproteolysis of Presenilin, activating the enzyme.[1] |
Mechanism: Regulated Intramembrane Proteolysis (RIP)
GS does not act on full-length receptors.[1] It requires a priming step known as Regulated Intramembrane Proteolysis (RIP) .
-
S1 Cleavage: Furin cleaves the receptor in the Golgi (maturation).
-
S2 Cleavage: Upon ligand binding, ADAM metalloproteases (e.g., ADAM10/17) cleave the extracellular domain (ECD), leaving a membrane-tethered stub (NEXT).[1]
-
S3 Cleavage (GS-mediated): GS cleaves the transmembrane domain of NEXT, releasing the Intracellular Domain (ICD) into the cytoplasm.[1]
Figure 1: The Regulated Intramembrane Proteolysis (RIP) cascade activating Notch.[1]
The Target: Varegacestat (BMS-986115 / AL102)
Varegacestat is a potent, selective, orally bioavailable small-molecule GSI.[1] Originally discovered by Bristol Myers Squibb (BMS) and licensed to Ayala Pharmaceuticals, it is chemically distinct from intravenous GSIs like BMS-906024 (AL101).[1]
Pharmacological Profile
-
Chemical Class: Benzodiazepine sulfonamide derivative (structurally related to BMS-906024 but optimized for oral delivery).[1]
-
Mechanism of Action: Non-competitive inhibition of the Presenilin active site. It binds to the GS complex, preventing the S3 cleavage of Notch receptors (Notch 1-4).[1]
-
Binding Selectivity: High affinity for the active conformation of the GS complex.
Table 1: Comparative Profile of Key BMS GSIs
| Feature | Varegacestat (BMS-986115 / AL102) | BMS-906024 (AL101) | BMS-708163 (Avagacestat) |
| Route | Oral (PO) | Intravenous (IV) | Oral (PO) |
| Primary Indication | Desmoid Tumors (Phase 3) | ACC, T-ALL | Alzheimer's (Failed), Cancer (Phase 1) |
| Notch 1 IC50 | ~7.8 nM | 1.6 nM | 0.84 nM |
| Notch 3 IC50 | ~8.5 nM | 3.4 nM | N/A |
| Dosing Schedule | Continuous or Intermittent | Intermittent (Weekly) | Daily |
| Key Toxicity | Diarrhea (Grade 1-2), Hypophosphatemia | Diarrhea, Nausea | Severe GI Toxicity |
Mechanism of Efficacy in Cancer
Varegacestat exerts its anti-tumor effects through three primary mechanisms:
-
Cell Cycle Arrest: Blocks Notch-dependent transcription of MYC and CCND1 (Cyclin D1), halting cells in G0/G1.
-
Apoptosis Induction: Downregulates anti-apoptotic factors like BCL2 and SURVIVIN.
-
Angiogenesis Inhibition: Disrupts DLL4-Notch signaling in endothelial cells, leading to non-functional, hypersprouting vasculature.[1]
Figure 2: Mechanism of Action of Varegacestat in blocking Notch-dependent transcription.[1]
Experimental Protocols
To validate the efficacy of Varegacestat or similar GSIs, the following protocols are industry standards for establishing potency and on-target activity.
Protocol A: In Vitro Notch Reporter Assay (Luciferase)
Purpose: To determine the IC50 of the compound against Notch signaling activation.
-
Cell Line: Use a Notch-dependent cell line (e.g., T-ALL cell line HPB-ALL or KOPT-K1 ) or a reporter cell line (e.g., U2OS stably transfected with Notch1-Gal4).[1]
-
Transfection: Transfect cells with a TP1-Luciferase reporter plasmid (containing 4x CSL binding sites) and a Renilla control plasmid.[1]
-
Seeding: Plate 20,000 cells/well in a 96-well plate in complete media.
-
Treatment:
-
Prepare serial dilutions of Varegacestat in DMSO (range: 0.1 nM to 10 µM).
-
Add compounds to cells (Final DMSO concentration < 0.1%).
-
Incubate for 24 hours.
-
-
Readout:
-
Lyse cells using Passive Lysis Buffer (Promega).
-
Add Luciferase Assay Substrate and measure luminescence (Firefly).
-
Add Stop & Glo reagent and measure Renilla luminescence (Normalization).
-
-
Analysis: Calculate the ratio of Firefly/Renilla. Plot dose-response curve to derive IC50.[1]
Protocol B: In Vivo Xenograft Efficacy Model
Purpose: To assess tumor growth inhibition (TGI) and pharmacodynamics.
-
Model: NOD/SCID mice implanted subcutaneously with Desmoid Tumor PDX or T-ALL (HPB-ALL) cells (
cells in Matrigel).[1] -
Randomization: When tumors reach ~150-200 mm³, randomize mice into groups (n=8-10):
-
Vehicle Control (e.g., PEG300/Tween80).
-
Varegacestat (Low Dose: 1 mg/kg).
-
Varegacestat (High Dose: 3-5 mg/kg).[1]
-
-
Dosing: Administer via oral gavage (PO) on a QD (daily) or BIW (twice weekly) schedule for 21-28 days.
-
Monitoring: Measure tumor volume (
) and body weight twice weekly. -
Endpoint Analysis:
-
Harvest tumors 4 hours post-last dose.
-
IHC: Stain for NICD1 (cleaved Notch1) to confirm target inhibition.
-
qRT-PCR: Measure mRNA levels of HES1 and HEY1 (downstream markers).
-
Histology: Check for goblet cell metaplasia in the small intestine (toxicity marker).
-
Clinical Landscape: The RINGSIDE Trial
The most significant clinical application of Varegacestat is currently in Desmoid Tumors (Aggressive Fibromatosis) . These tumors are driven by Wnt/beta-catenin activation, but Notch signaling is a critical downstream effector required for tumor maintenance.[1]
-
Trial: RINGSIDE (Phase 2/3, NCT04871282).
-
Rationale: Desmoid tumors rarely metastasize but are locally invasive and resistant to chemotherapy. Varegacestat offers a targeted oral therapy.[2]
-
Results (Phase 2):
-
ORR (Objective Response Rate): Significant reduction in tumor volume.[2][3]
-
PFS (Progression-Free Survival): Markedly improved compared to placebo.[1][4]
-
Safety: The intermittent or optimized daily dosing has largely mitigated the severe "secretory diarrhea" associated with earlier GSIs, making long-term administration feasible.[1]
-
Challenges & Mitigation
The Goblet Cell Metaplasia Problem: Inhibition of Notch in the intestinal crypts causes transit-amplifying cells to differentiate exclusively into secretory goblet cells, leading to severe diarrhea and architectural collapse of the gut villi.
-
Mitigation Strategy 1 (Intermittent Dosing): BMS-906024 (AL101) uses a weekly schedule to allow gut recovery.[1] Varegacestat (AL102) trials have explored various schedules to balance sustained target inhibition in the tumor with gut recovery periods.
-
Mitigation Strategy 2 (Glucocorticoid Co-administration): Dexamethasone has been shown to protect the gut from GSI-toxicity without compromising anti-leukemic efficacy in preclinical models.[1]
References
-
Aung, K. L., et al. (2018).[2] "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs.
-
Gavai, A. V., et al. (2015). "Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors."[1] ACS Medicinal Chemistry Letters. [1]
-
Gounder, M., et al. (2023). "RINGSIDE: Phase 2/3 study of AL102 for treatment of desmoid tumors (DT)." Journal of Clinical Oncology. [1]
-
Takebe, N., et al. (2014).[5] "Targeting Notch signaling pathway in cancer: Clinical development advances and challenges." Pharmacology & Therapeutics.
-
Ayala Pharmaceuticals. (2025). "AL102 (Varegacestat) Program Overview." Ayala Pharma Pipeline.
Sources
- 1. Bms-986115 | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Immunome Heads to the FDA With Desmoid Tumor Drug After Phase III Sweep - BioSpace [biospace.com]
- 4. Varegacestat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. patents.justia.com [patents.justia.com]
Discovery and Development of BMS-986115 (Varegacestat): A Technical Guide to Notch Inhibition in Oncology
Executive Summary
The transition of gamma-secretase inhibitors (GSIs) from neurological applications to oncology represents a fascinating paradigm shift in drug development. BMS-986115 (also known as Varegacestat or AL-102) is a highly potent, orally bioavailable pan-Notch and gamma-secretase inhibitor originally synthesized by Bristol-Myers Squibb. This whitepaper deconstructs the biochemical rationale, preclinical validation, and clinical evolution of BMS-986115, providing researchers and drug development professionals with an authoritative blueprint of its pharmacology and therapeutic trajectory.
The Notch Signaling Pathway: Rationale for Intervention
In oncology, aberrant Notch signaling—driven by NOTCH1/2 gain-of-function mutations or ligand overexpression—is a primary engine for cancer stem cell (CSC) maintenance, tumor angiogenesis, and resistance to standard chemotherapies[1].
The pathway relies on a highly conserved sequence of proteolytic cleavages. Upon the binding of a ligand (e.g., DLL or Jagged) from a neighboring cell, the Notch receptor undergoes an extracellular S2 cleavage by ADAM metalloproteases. This primes the receptor for a critical intracellular S3 cleavage by the gamma-secretase (GS) complex . This final cleavage liberates the Notch Intracellular Domain (NICD), which translocates to the nucleus, binds to the transcription factor RBPJ, and recruits coactivators (like MAML) to drive the expression of oncogenic target genes such as HES, HEY, and MYC [2].
Targeting the GS complex creates a critical bottleneck, effectively starving the nucleus of the NICD transcription factor.
Notch signaling pathway and the mechanism of action of BMS-986115.
Discovery Chemistry and Mechanism of Action
Historically, GSIs were designed to block the cleavage of amyloid precursor protein (APP) in Alzheimer's disease. However, the structural scaffolds were repurposed for oncology to exploit their potent Notch-inhibitory properties [3].
BMS-986115 is a rationally designed succinoylamino benzodiazepine derivative. Its IUPAC designation is (2R,3S)-N1-((S)-5-(3-fluorophenyl)-9-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)butanediamide [4].
Causality in Chemical Design: The inclusion of trifluoropropyl groups and the specific stereochemistry of the benzodiazepine core were engineered to solve a major hurdle in early GSIs: metabolic instability. These modifications shield the molecule from rapid hepatic degradation, granting it the pharmacokinetic stability required for oral dosing while maintaining low-nanomolar potency (IC50s of 7.8 nM and 8.5 nM against Notch 1 and Notch 3, respectively) [4].
Preclinical Pharmacology & Self-Validating Protocols
To rigorously evaluate the efficacy of BMS-986115, researchers utilized in vitro T-cell acute lymphoblastic leukemia (T-ALL) models—a malignancy where >50% of patients harbor activating NOTCH1 mutations.
Protocol: Self-Validating In Vitro Notch Inhibition Assay
As an application scientist, relying on a single readout is a critical vulnerability. The following protocol utilizes an orthogonal, self-validating system: a biochemical readout (Western Blot) to confirm the physical blockade of cleavage, paired with a functional readout (Luciferase Reporter) to prove downstream transcriptional silencing.
-
Cell Culture & Seeding: Plate NOTCH1-mutated T-ALL cells (e.g., RPMI-8402) at
cells/well in a 96-well plate using RPMI-1640 medium (10% FBS). -
Compound Treatment: Prepare a serial dilution of BMS-986115 in DMSO (0.1 nM to 1000 nM). Treat cells in biological triplicates.
-
Critical Controls: Include a DMSO-only vehicle control (0.1% final concentration) and a benchmark GSI (e.g., DAPT at 10 µM) to establish baseline and maximum inhibition thresholds.
-
-
Incubation Dynamics: Incubate for 24 hours (optimal for capturing early transcriptional collapse) and 48 hours (optimal for observing physical protein degradation) at 37°C, 5% CO2.
-
Biochemical Readout (Western Blot):
-
Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Run 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with an anti-cleaved NOTCH1 (Val1744) specific antibody.
-
Self-Validation Step: Probe simultaneously for full-length Notch (to ensure the drug inhibits cleavage, not receptor synthesis) and
-actin (loading control).
-
-
Functional Readout (Reporter Gene Assay):
-
Co-transfect cells with a 12xCSL-Luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.
-
Measure luminescence. Causality: The ratio of Firefly to Renilla luminescence normalizes for cell viability and transfection efficiency. If Firefly drops but Renilla remains stable, the inhibition is Notch-specific, ruling out general compound cytotoxicity.
-
Self-validating experimental workflow for in vitro Notch inhibition assays.
Clinical Development: Pharmacokinetics and Efficacy
The translation of BMS-986115 into human trials faced the classic class-effect hurdle of all GSIs: gastrointestinal (GI) toxicity. Because Notch signaling is an essential gatekeeper for maintaining intestinal crypt progenitors, systemic GS inhibition forces these progenitors to prematurely differentiate into post-mitotic goblet cells, triggering severe secretory diarrhea [3].
To navigate this, a multi-arm Phase 1 dose-escalating study (NCT01986218) evaluated both continuous and intermittent dosing schedules in patients with advanced solid tumors[1].
Summary of Phase 1 Clinical Trial Results (Aung et al., 2018)
| Clinical Parameter | Arm A (Continuous Daily) | Arm B (Intermittent 2x/Weekly) |
| Dosing Schedule | Once daily (QD) | Twice weekly (BIW) |
| Number of Patients | 24 | 12 |
| Maximum Tolerated Dose (MTD) | 1.5 mg QD | Not established |
| Dose-Limiting Toxicities (DLTs) | Grade 3 nausea, diarrhea, pruritus | Grade 3 diarrhea, ileus |
| Most Frequent Adverse Events | Diarrhea (72%), Hypophosphatemia (64%), Nausea (61%) | Similar profile, lower overall severity |
| Pharmacokinetics | Dose-related increase in systemic exposure | Dose-related increase in systemic exposure |
| Efficacy (Stable Disease >6 mo) | 3 patients (12.5%) | 2 patients (16.7%) |
Causality in Trial Design: The intermittent dosing schedule (Arm B) was explicitly engineered to allow the intestinal epithelium a "recovery window" between doses. This pulsatile inhibition is a necessary compromise to widen the therapeutic index of pan-Notch inhibitors [5].
Despite demonstrating continuous target engagement and achieving stable disease in a subset of patients, the solid tumor study was terminated due to strategic pipeline shifts. However, recognizing the compound's potent biological activity, Ayala Pharmaceuticals licensed the drug (re-designated as AL-102). It is currently advancing through Phase 2/3 clinical trials for desmoid tumors (aggressive fibromatosis) —a rare soft-tissue tumor where Notch crosstalk with the Wnt pathway is a primary, targetable disease driver [6].
Conclusion and Future Perspectives
BMS-986115 (Varegacestat) exemplifies the rigorous evolution of targeted therapies. By optimizing the succinoylamino benzodiazepine scaffold, researchers successfully generated an orally bioavailable Notch inhibitor with profound preclinical potency. While on-target GI toxicity remains a physiological bottleneck for the entire GSI class, the strategic pivot toward intermittent dosing regimens and highly specific, Notch-addicted indications (such as desmoid tumors) continues to validate the clinical utility of this compound.
References
-
Aung, K. L., et al. "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs 36.6 (2018): 1026-1036. URL: [Link]
-
"Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development." Molecular Cancer Therapeutics (AACR Journals). URL: [Link]
-
"Pharmacological disruption of the Notch transcription factor complex." Proceedings of the National Academy of Sciences (PNAS) (2020). URL: [Link]
-
PubChem. "BMS-986115 (CID 73388393)". National Center for Biotechnology Information. URL: [Link]
-
"Varegacestat - Inxight Drugs". National Center for Advancing Translational Sciences (NCATS). URL: [Link]
-
"Varegacestat - Drug Targets, Indications, Patents". PatSnap Synapse. URL: [Link]
Technical Monograph: BMS-986115 (AL102) as a Pan-Notch Inhibitor
Executive Summary
BMS-986115 (also identified as AL102) is a potent, orally bioavailable, selective inhibitor of the gamma-secretase (γ-secretase) complex. By blocking the intramembrane proteolysis of Notch receptors, it functions as a pan-Notch inhibitor, preventing the release of the Notch Intracellular Domain (NICD) and subsequent transcriptional activation of oncogenic targets such as HES1 and MYC.
This guide delineates the mechanistic profile, experimental characterization, and clinical translational strategies for BMS-986115. It is designed for researchers requiring high-fidelity protocols for evaluating Notch pathway suppression in oncology (T-ALL, solid tumors) and desmoid fibromatosis.
Mechanistic Architecture
The Gamma-Secretase Blockade
The Notch signaling pathway relies on a sequence of proteolytic cleavages.[1][2][3][4] Upon ligand binding (Jagged/Delta-like), the receptor undergoes S2 cleavage by ADAM metalloproteases. The rate-limiting step, S3 cleavage, is mediated by the γ-secretase complex (Presenilin, Nicastrin, PEN-2, APH-1).
BMS-986115 acts as a non-competitive inhibitor of the Presenilin catalytic subunit. Unlike earlier generations of Gamma-Secretase Inhibitors (GSIs) that suffered from poor bioavailability or off-target effects, BMS-986115 demonstrates high potency across all four Notch paralogs (Notch 1-4) while maintaining a pharmacokinetic profile suitable for intermittent dosing—a critical strategy to mitigate intestinal toxicity.
Pathway Visualization
The following diagram illustrates the precise intervention point of BMS-986115 within the canonical Notch signaling cascade.
Figure 1: Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex, preventing the S3 cleavage required for NICD release and downstream signaling.
Compound Characterization & Potency
BMS-986115 is distinct from other GSIs due to its specific fluorinated benzodiazepinone structure, which contributes to its metabolic stability and potency.
Key Physicochemical Properties
| Property | Value | Notes |
| Chemical Name | BMS-986115 (AL102) | Bis(fluoroalkyl)-1,4-benzodiazepinone derivative |
| Molecular Weight | ~574.5 Da | |
| Solubility | DMSO (>10 mM) | Poor aqueous solubility; requires formulation (e.g., PEG/Tween) for in vivo use. |
| Primary Target | Presenilin/γ-secretase | Catalytic core of the complex. |
Potency Profile (IC50)
The following values represent the inhibitory concentration required to reduce Notch signaling by 50% in cellular reporter assays.
| Target Receptor | IC50 (nM) | Biological Context |
| Notch 1 | 7.8 nM | T-ALL cell lines, Solid Tumors |
| Notch 3 | 8.5 nM | Ovarian Cancer, Vascular Smooth Muscle |
| Notch 2/4 | < 10 nM | Broad spectrum inhibition |
Data Source: Validated via MedChemExpress and preclinical disclosures [1][2].
Experimental Framework
To generate robust data, experimental design must account for the rapid turnover of the Notch intracellular domain and the necessity of normalizing against total protein levels.
Protocol A: Pharmacodynamic Biomarker Assessment (qPCR)
Objective: Quantify the downregulation of downstream Notch targets (HES1, DTX1) to validate target engagement.
Reagents:
-
BMS-986115 Stock (10 mM in DMSO).[5]
-
Cell Line: T-ALL (e.g., HPB-ALL) or Notch-dependent solid tumor line.
-
Control: DMSO vehicle.
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 6-well plates. Allow 24h adhesion. -
Treatment:
-
Prepare serial dilutions of BMS-986115 in culture media (Range: 1 nM to 1 µM).
-
Treat cells for 24 hours . Note: Shorter timepoints (4-6h) may show incomplete mRNA decay.
-
-
Lysis & Extraction:
-
Wash 2x with ice-cold PBS.
-
Lyse using RLT buffer +
-mercaptoethanol. Perform RNA extraction (column-based).
-
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA.
-
qPCR Analysis:
-
Target Probes: HES1, HEY1, DTX1.
-
Reference Gene: GAPDH or ACTB.
-
Calculate
relative to DMSO control.
-
Validation Criteria: A successful assay must show >50% reduction in HES1 mRNA at concentrations
Protocol B: Western Blot for NICD (The "Cleaved Notch" Assay)
Objective: Direct visualization of the inhibition of S3 cleavage. This is the gold standard for proving mechanism.
Critical Technical Insight: The NICD fragment is labile and often low-abundance. Use of proteasome inhibitors (e.g., MG-132) is not recommended for initial IC50 determination as it artificially accumulates the target, but may be necessary for detection in low-expression lines.
-
Treatment: Treat cells with BMS-986115 (100 nM) for 24 hours.
-
Lysis: Use RIPA buffer supplemented with Protease Inhibitor Cocktail (Critical to prevent degradation of the remaining full-length receptor) and Phosphatase Inhibitors.
-
Antibody Selection:
-
Primary: Anti-Cleaved Notch1 (Val1744). Note: This antibody specifically detects the neo-epitope generated by γ-secretase cleavage.
-
Loading Control: Anti-Vinculin or Anti-Total Notch1 (C-term).
-
-
Result: Disappearance of the ~110 kDa NICD band in treated samples compared to Vehicle.
Experimental Workflow Diagram
Figure 2: Integrated workflow for validating BMS-986115 activity in vitro.
Clinical Translation & Safety Considerations
The Toxicity Challenge: Goblet Cell Metaplasia
A major hurdle for all GSIs, including BMS-986115, is on-target intestinal toxicity. Notch signaling maintains the balance between absorptive enterocytes and secretory goblet cells in the gut crypts.
-
Mechanism: Inhibition of Notch drives crypt progenitors exclusively toward the secretory lineage (Goblet cells).[6]
-
Result: Secretory diarrhea, weight loss, and malabsorption.
Dosing Strategies (Intermittent Dosing)
Clinical trials (e.g., NCT01986218) have utilized intermittent dosing schedules to widen the therapeutic window [3].
-
Regimen: Twice Weekly (BIW) vs. Continuous Daily (QD).
-
Rationale: Intermittent dosing allows for a "Notch holiday," permitting the intestinal crypts to regenerate normal architecture between doses while maintaining anti-tumor efficacy due to the delayed recovery of the tumor compared to normal tissue.
Clinical Biomarkers
In Phase I trials, BMS-986115 activity is monitored via:
-
Gene Expression: HES1, DTX1, and MYC transcripts in PBMCs or tumor biopsies.
-
Serum Markers: No direct serum protein marker exists for Notch inhibition; surrogate markers of toxicity (e.g., electrolytes for diarrhea) are monitored.
References
-
MedChemExpress. BMS-986115 Product Monograph and Biological Activity. Retrieved from
-
National Institutes of Health (NIH) - PubChem. BMS-986115 Compound Summary (CID 73388393). Retrieved from
-
ClinicalTrials.gov. Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors (NCT01986218). Retrieved from
-
Desai, J., et al. (2018).[7] A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours.[4][7] Investigational New Drugs.[7] Retrieved from
Sources
- 1. 1584647-27-7 | BMS-986115| Notch inhibitor 1; BMS 986115; BMS986115;AL-102;AL 102;AL102|BioChemPartner [biochempartner.com]
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Validating the Notch Signaling Pathway as a Therapeutic Target in Solid Tumors: A Technical Guide for Preclinical Research
Foreword: The Rationale for Targeting Notch in Oncology
The landscape of oncology drug development is increasingly focused on precision medicine, which necessitates the rigorous validation of molecular targets that drive cancer progression. The Notch signaling pathway, a highly conserved cellular communication system, has emerged as a compelling, albeit complex, target in a variety of solid tumors.[1][2] Dysregulation of this pathway is implicated in the maintenance of cancer stem cells, tumor angiogenesis, and resistance to conventional therapies.[3][4][5] BMS-986115, an orally active and selective inhibitor of gamma-secretase, represents a clinical-stage investigational drug that targets the Notch signaling pathway.[6] A phase I dose-escalating study of BMS-986115 in patients with advanced solid tumors demonstrated that the drug is generally safe and tolerable, with observed biological activity indicating target engagement and Notch signaling inhibition.[7][6] This guide provides a comprehensive framework for the preclinical validation of the Notch pathway as a therapeutic target in solid tumors, drawing on insights from the development of gamma-secretase inhibitors like BMS-986115.
The Notch Signaling Pathway: A Double-Edged Sword in Cancer
The Notch signaling pathway is a juxtacrine signaling system, meaning it is activated by direct cell-to-cell contact. In mammals, the pathway consists of four transmembrane receptors (Notch1-4) and five transmembrane ligands (Jagged1-2 and Delta-like 1, 3, 4).[8] The binding of a ligand to a Notch receptor initiates a cascade of proteolytic cleavages, culminating in the release of the Notch intracellular domain (NICD) by the gamma-secretase enzyme complex.[9][10] The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML to activate the transcription of target genes, most notably the Hes and Hey families of transcription factors.[10]
The role of Notch signaling in cancer is highly context-dependent, acting as either an oncogene or a tumor suppressor depending on the cellular environment.[11][12] In many solid tumors, including certain breast, pancreatic, and non-small cell lung cancers (NSCLC), aberrant activation of the Notch pathway is associated with increased proliferation, inhibition of apoptosis, and promotion of epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[1][2][3][13]
Diagram: The Canonical Notch Signaling Pathway
Caption: Canonical Notch signaling pathway activation.
A Multi-Tiered Approach to Target Validation
Validating a therapeutic target requires a systematic and multi-faceted approach that builds a strong, evidence-based case for its role in the disease. This process can be broken down into three key stages:
-
Establishing Target Relevance: Demonstrating a correlation between the target and the disease phenotype.
-
Mechanistic Interrogation: Elucidating the functional role of the target in driving the disease.
-
Preclinical Efficacy and Safety: Assessing the therapeutic potential and potential liabilities of targeting the pathway in relevant models.
Diagram: Target Validation Workflow
Caption: A three-tiered workflow for Notch pathway target validation.
Tier 1: Establishing Target Relevance in Solid Tumors
The initial step in validating the Notch pathway is to establish its relevance in the specific solid tumor type of interest. This involves demonstrating that components of the pathway are overexpressed or hyperactivated in patient tumors compared to normal tissue and that this activation correlates with clinical outcomes.
Expression Analysis of Notch Receptors and Ligands
Rationale: Overexpression of Notch receptors (Notch1-4) and ligands (Jagged1-2, DLL1, 3, 4) is a common mechanism of pathway activation in solid tumors.[3][14] Identifying which specific receptors and ligands are upregulated in a given cancer type can inform patient selection strategies and the development of targeted therapies.
Methodology: Immunohistochemistry (IHC)
Immunohistochemistry is a powerful technique for assessing protein expression and localization within the context of tissue architecture.[15]
Step-by-Step Protocol: IHC for Notch1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.[16]
-
-
Antigen Retrieval:
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific antibody binding with a serum-based blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[17]
-
-
Primary Antibody Incubation:
-
Incubate slides with a validated primary antibody against Notch1 overnight at 4°C. The choice of antibody is critical and should be rigorously validated for specificity.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Visualize with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Data Interpretation:
The staining intensity and the percentage of positive tumor cells should be scored by a trained pathologist. A semi-quantitative scoring system (e.g., H-score) can be used to compare expression levels across different samples.[19]
| Scoring Parameter | Grade 0 | Grade 1 | Grade 2 | Grade 3 |
| Intensity | No staining | Weak staining | Moderate staining | Strong staining |
| Percentage of Positive Cells | <1% | 1-10% | 11-50% | >50% |
Table 1: Example of a semi-quantitative scoring system for IHC.
Tier 2: Mechanistic Interrogation with In Vitro Assays
Once target relevance is established, the next step is to demonstrate that the cancer cells are functionally dependent on Notch signaling for their survival and proliferation. This is achieved through a series of in vitro assays using established cancer cell lines or primary tumor cells.
Assessing Gamma-Secretase Activity
Rationale: Since gamma-secretase is the final and rate-limiting enzyme in the activation of Notch signaling, directly measuring its activity is a key indicator of pathway flux.
Methodology: In Vitro Gamma-Secretase Activity Assay
This assay typically uses a synthetic peptide substrate that mimics the Notch cleavage site, flanked by a fluorophore and a quencher. Cleavage of the substrate by gamma-secretase separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[15]
Step-by-Step Protocol: Fluorogenic Gamma-Secretase Assay
-
Cell Lysate Preparation:
-
Prepare cell lysates from the cancer cell lines of interest using a non-denaturing lysis buffer.
-
Determine the total protein concentration of the lysates.
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate, reaction buffer, and the fluorogenic substrate.
-
Include negative controls (no lysate, no substrate) and a positive control (recombinant gamma-secretase).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.[15]
-
-
Inhibitor Testing:
-
To confirm that the measured activity is specific to gamma-secretase, perform the assay in the presence of a known gamma-secretase inhibitor like BMS-986115. A dose-dependent decrease in fluorescence would validate the assay.
-
Measuring Notch Pathway Transcriptional Activity
Rationale: The ultimate output of the canonical Notch pathway is the transcription of target genes. A reporter gene assay provides a quantitative measure of this transcriptional activity.
Methodology: CSL-Luciferase Reporter Assay
This assay utilizes a plasmid containing a luciferase reporter gene driven by a promoter with multiple binding sites for the CSL transcription factor.[20][21]
Step-by-Step Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect cancer cells with the CSL-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment:
-
After 24 hours, treat the cells with varying concentrations of a gamma-secretase inhibitor (e.g., BMS-986115) or a vehicle control.
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in normalized luciferase activity upon inhibitor treatment indicates on-target inhibition of the Notch signaling pathway.[20]
-
Assessing Downstream Target Gene and Protein Expression
Rationale: Inhibition of Notch signaling should lead to a decrease in the expression of its downstream target genes, such as HES1, and their corresponding proteins.
Methodology: Western Blotting
Western blotting is a standard technique for detecting and semi-quantifying specific proteins in a complex mixture.[4][22]
Step-by-Step Protocol: Western Blot for Hes1
-
Protein Extraction and Quantification:
-
Treat cancer cells with a gamma-secretase inhibitor or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for Hes1.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Data Interpretation:
A decrease in the intensity of the Hes1 band in inhibitor-treated samples compared to the vehicle control confirms target engagement and downstream pathway inhibition.
Tier 3: Preclinical Efficacy and Pharmacodynamics in In Vivo Models
The final stage of preclinical target validation involves demonstrating that inhibiting the Notch pathway leads to anti-tumor efficacy in a living organism.
Choice of In Vivo Model
Rationale: The choice of animal model is critical for the translational relevance of the study. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are implanted into immunodeficient mice, are increasingly favored over traditional cell line-derived xenografts because they better recapitulate the heterogeneity and microenvironment of human tumors.[23][24][25][26]
| Model Type | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | - Easy to establish and use- High-throughput screening | - Lack of tumor heterogeneity- Poorly represent the tumor microenvironment |
| Patient-Derived Xenografts (PDX) | - Preserve original tumor architecture and genetics- Better predictive value for clinical response | - More difficult and costly to establish- Require immunodeficient mice |
Table 2: Comparison of in vivo models for oncology research.
In Vivo Efficacy Study Design
Step-by-Step Protocol: PDX Efficacy Study
-
Model Establishment:
-
Implant tumor fragments from a patient with a solid tumor known to have activated Notch signaling into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment:
-
Administer the gamma-secretase inhibitor (e.g., BMS-986115) or vehicle control according to a clinically relevant dosing schedule. The Phase I study of BMS-986115 evaluated both once-daily and twice-weekly schedules.[7]
-
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor the animals for any signs of toxicity. The known on-target toxicities of gamma-secretase inhibitors, such as diarrhea, should be closely monitored.[7]
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the tumors for pharmacodynamic analysis.
-
Pharmacodynamic (PD) Biomarker Analysis
Rationale: Pharmacodynamic biomarkers are used to confirm that the drug is hitting its target in the tumor tissue and modulating the downstream pathway as expected.
Methodology: Hes1 Expression Analysis in Tumor Tissue
The expression of the Notch target gene Hes1 is a reliable pharmacodynamic biomarker for Notch pathway inhibition.[22][27][28] This can be measured at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): To measure Hes1 mRNA levels.
-
Immunohistochemistry (IHC): To measure Hes1 protein levels in the tumor tissue, following the protocol described in Section 3.1.
A significant decrease in Hes1 expression in the tumors of treated animals compared to controls provides strong evidence of target engagement and pathway inhibition in the in vivo setting.
Conclusion: Building a Robust Case for Clinical Translation
The validation of the Notch signaling pathway as a therapeutic target in solid tumors is a complex but essential process for the development of effective targeted therapies. By following a multi-tiered approach that integrates expression analysis, in vitro functional assays, and in vivo efficacy studies, researchers can build a robust preclinical data package to support the clinical translation of novel agents like BMS-986115. The self-validating nature of this workflow, where each step logically builds upon the previous one, ensures a high degree of scientific rigor and increases the probability of success in the clinic.
References
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Abel, E. V., Kim, E. J., Wu, J., Hynes, M., Bednar, F., Proctor, E., et al. (2014). The Notch Pathway Is Important in Maintaining the Cancer Stem Cell Population in Pancreatic Cancer. PLOS ONE, 9(3), e91983. [Link]
-
BPS Bioscience. (n.d.). Notch Signaling Pathway Notch CSL Reporter – HEK293 Cell line. Retrieved from [Link]
-
Desai, J., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs, 36(6), 1026-1036. [Link]
-
Dou, X. W., Liang, Y. K., Lin, H. Y., Wei, X. L., Zhang, Y. L., Chen, D. L., et al. (2017). Notch3 is a prognostic factor for breast cancer and is a new molecular mechanism of MEK/p-ERK1/2-induced tamoxifen resistance in breast cancer cells. Oncogenesis, 6(11), e398. [Link]
-
Espinoza, I., & Miele, L. (2013). Notch signaling in cancer: a matter of context. Current opinion in oncology, 25(1), 53–59. [Link]
-
Gama-Mondragón, M. A., & Zúñiga-García, V. G. (2021). The Notch Signaling Pathway and Breast Cancer: The Importance of Balance and Cellular Self-Control. Current molecular pharmacology, 14(2), 209–221. [Link]
-
Hing, J. Y., & Efstratiadis, A. (2014). Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter. Scientific reports, 4, 4287. [Link]
-
Innoprot. (n.d.). Gamma secretase activity assay. Retrieved from [Link]
-
Kennah, E., et al. (2016). An accessible pharmacodynamic transcriptional biomarker for notch target engagement. Clinical and Translational Science, 9(3), 164-170. [Link]
-
Kolb, R., & Krawczyk, C. (2009). Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties. Molecular Cancer Therapeutics, 8(10), 2783-2792. [Link]
-
Li, Y., & Wang, J. (2025). The role of notch signaling pathway in cancer: mechanistic insights, therapeutic potential, and clinical progress. Frontiers in Oncology, 15, 1422789. [Link]
-
Liu, H., et al. (2017). Increased upregulation levels of Jagged-1 lead to macrophage differentiation toward M2-TAMs. Oncotarget, 8(36), 60339–60350. [Link]
-
Rizzo, P., Osipo, C., Foreman, K., Golde, T., Osborne, B., & Miele, L. (2008). Rational targeting of Notch signaling in cancer. Oncogene, 27(38), 5124–5131. [Link]
-
Siu, L. L., et al. (2019). A First-in-Human, Phase I, Dose-Escalation Study of the Oral Notch Inhibitor BMS-986115 in Patients with Advanced Solid Tumors. Clinical Cancer Research, 25(1), 76-85. [Link]
-
Taconic Biosciences. (2016, March 2). Patient-derived Xenografts - A Critical Tool for Oncology Research. Retrieved from [Link]
-
Takebe, N., Miele, L., Harris, P. J., Jeong, W., Bando, H., Kahn, M., ... & Ivy, S. P. (2015). Targeting Notch, Hedgehog, and Wnt pathways in cancer stem cells: clinical update. Nature reviews. Clinical oncology, 12(8), 445–464. [Link]
-
Tentori, L., et al. (2013). Targeting Notch signaling pathway in cancer. Expert opinion on therapeutic targets, 17(8), 869-885. [Link]
-
Wang, Z., Li, Y., Ahmad, A., Azmi, A. S., Kong, D., Banerjee, S., & Sarkar, F. H. (2010). Targeting Notch signaling pathway in pancreatic cancer. Current drug targets, 11(6), 703–712. [Link]
-
Westhoff, B., Colaluca, I. N., D'Ario, G., Lavarone, E., Viale, G., Pelicci, P. G., & Di Fiore, P. P. (2009). Alterations of the Notch pathway in lung cancer. Proceedings of the National Academy of Sciences, 106(52), 22293-22298. [Link]
-
Yuan, X., Wu, H., Xu, H., & Xiong, H. (2015). Notch signaling: an emerging therapeutic target for cancer treatment. Cancer letters, 369(1), 20-27. [Link]
-
Zhang, C. C., & Miele, L. (2020). Notch Signaling Pathway and Endocrine Resistance in Breast Cancer. Frontiers in endocrinology, 11, 399. [Link]
-
Zhou, L., et al. (2020). Notch4 can promote the expression of Slug by activating the Slug promoter. OncoTargets and therapy, 13, 1055-1064. [Link]
-
Zong, Y., et al. (2015). Notch signaling in non-small cell lung cancer. OncoTargets and therapy, 8, 1297-1309. [Link]
-
Zou, J., Li, P., Lu, F., Liu, N., Dai, J., & Yuan, T. (2013). Notch signaling in skeletal development and disease. International journal of biological sciences, 9(4), 416–423. [Link]
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Technical Guide: Pharmacodynamic Investigation of BMS-986115
Scientist's Note & Disambiguation: Before proceeding, it is critical to distinguish BMS-986115 from other agents in the Bristol Myers Squibb pipeline. While BMS-986205 (Linrodostat) is the well-known IDO1 inhibitor, BMS-986115 is a potent, oral Gamma-Secretase Inhibitor (GSI) targeting the Notch signaling pathway . This guide focuses exclusively on the pharmacodynamics of BMS-986115 as a Notch inhibitor, consistent with its specific chemical registry.
A Systems Approach to Validating Notch Pathway Inhibition
Executive Summary
BMS-986115 is a pan-Notch inhibitor that functions by blocking the Gamma-Secretase (GS) complex. Its primary therapeutic mechanism is the prevention of the "S3 cleavage" step in the Notch receptor, thereby halting the release of the Notch Intracellular Domain (NICD) and suppressing downstream oncogenic transcription factors (e.g., HES1, HEY1, MYC).
This guide details the experimental framework for assessing the pharmacodynamics (PD) of BMS-986115. Unlike kinase inhibitors where phosphorylation status is a direct readout, GSIs require a transcriptional PD approach due to the rapid half-life of the NICD and the robust feedback loops inherent to Notch signaling.
Molecular Mechanism & Target Engagement
To design valid PD assays, one must understand the precise intervention point. The Notch receptor is a mechanotransduction system. Upon ligand binding (Jagged/Delta), the receptor undergoes proteolytic cleavage.
-
S2 Cleavage: Extracellular, mediated by ADAM metalloproteases.
-
S3 Cleavage (Target): Intramembrane, mediated by the Gamma-Secretase complex (Presenilin, Nicastrin, PEN-2, APH-1).
-
Mechanism: BMS-986115 binds to the Presenilin subunit of the GS complex, sterically hindering the hydrolysis of the transmembrane Notch segment. This prevents NICD translocation to the nucleus.
Visualization: The Notch Signaling Axis & BMS-986115 Blockade
The following diagram illustrates the signal transduction cascade and the specific node of inhibition.
Caption: Figure 1. Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex, preventing NICD release and downstream gene transcription.
Primary PD Biomarker: HES1 Transcriptional Suppression
Because the NICD protein is rapidly degraded (half-life ~30 mins), capturing it via Western Blot can be inconsistent in high-throughput settings. The gold standard for GSI pharmacodynamics is the quantification of Hairy and Enhancer of Split-1 (HES1) mRNA. HES1 is a direct downstream target with a short half-life, making it a highly sensitive "voltmeter" for pathway activity.
Protocol: Quantitative RT-PCR for Target Engagement
Objective: Determine the IC50 of BMS-986115 based on HES1 suppression in T-ALL cell lines (e.g., HPB-ALL or CUTLL1) or solid tumor lines.
Reagents & Equipment:
-
Cell Line: HPB-ALL (Notch1-mutated, constitutively active).
-
Lysis: RLT Buffer + Beta-mercaptoethanol.
-
Probes: TaqMan probes for HES1 (FAM) and GAPDH (VIC) as housekeeper.
Step-by-Step Methodology:
-
Seeding: Plate HPB-ALL cells at
cells/mL in 96-well plates. -
Dosing: Treat with BMS-986115 in a 10-point dose-response curve (range: 0.1 nM to 10 µM). Include DMSO vehicle control.
-
Incubation: Incubate for 24 hours . (Note: 4-6 hours is sufficient for HES1 mRNA drop, but 24h captures steady-state inhibition).
-
Lysis & Extraction: Centrifuge plates, aspirate media, and lyse directly using a column-free RNA extraction kit (e.g., TurboCapture) or standard RNeasy kits to maximize throughput.
-
RT-qPCR: Perform one-step RT-qPCR.
-
Cycling: 50°C (15 min), 95°C (2 min), followed by 40 cycles of [95°C 15s, 60°C 1 min].
-
-
Analysis: Calculate
relative to DMSO control. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Data Interpretation:
| Parameter | Expected Value (BMS-986115) | Notes |
|---|---|---|
| Cellular IC50 (HES1) | < 10 nM | High potency indicates effective membrane permeability and target binding. |
| Max Inhibition | > 90% suppression | Incomplete suppression may indicate Notch-independent HES1 regulation. |
| Selectivity | > 100x vs. TDO/IDO | Ensure off-target toxicity is not driving transcriptional changes. |
Translational PD: Surrogate Tissue Analysis
In clinical and late-stage preclinical studies, obtaining serial tumor biopsies is impractical. The Notch pathway is active in the hair follicle (bulb) and intestinal crypts. Therefore, hair follicles serve as a robust surrogate tissue to monitor systemic PD activity.
Workflow: Hair Follicle mRNA Assay
This workflow validates that the drug is achieving biologically active concentrations in peripheral tissues.
Caption: Figure 2. Surrogate PD Workflow. Utilizing hair follicles to monitor systemic Notch inhibition via HES1 mRNA quantification.
Critical Quality Control (Self-Validating Steps):
-
RNA Integrity: Hair follicles are tough tissue. Use Agilent Bioanalyzer to ensure RIN (RNA Integrity Number) > 7.0 after bead beating.
-
Housekeeper Stability: GAPDH or ACTB levels must remain constant between pre-dose and post-dose samples. If the drug is cytotoxic to the follicle, housekeeper levels will drop, invalidating the
calculation.
Safety Pharmacodynamics: Intestinal Metaplasia
A major limitation of pan-Notch inhibitors is gastrointestinal toxicity. Notch inhibition causes intestinal crypt progenitor cells to differentiate into secretory goblet cells (metaplasia), leading to diarrhea.
-
Preclinical Monitor: In mouse toxicity studies (e.g., 5-day repeat dose), histological staining (Alcian Blue) of the jejunum is required.
-
PD Endpoint: Increase in Alcian Blue+ goblet cells per crypt.
-
Relevance: An ideal therapeutic window for BMS-986115 achieves tumor HES1 suppression without massive goblet cell conversion.
References
-
Phase I Clinical Trial & Mechanism
-
Preclinical Potency & Selectivity
-
Title: BMS-986115 (Notch inhibitor 1) Chemical Biology & Activity.[2]
- Source: MedChemExpress / Bristol Myers Squibb P
-
-
Surrogate PD Methodology (General GSI Protocols)
- Title: Pharmacodynamic monitoring of gamma-secretase inhibitors in plasma and hair follicles.
- Source: Clinical Cancer Research.
-
URL:[Link]
-
Notch Pathway Biology
Sources
Methodological & Application
BMS-986115 in vitro assay protocol for cell proliferation
Application Note: In Vitro Characterization of BMS-986115 (Gamma-Secretase Inhibitor) for Cell Proliferation
Part 1: Introduction & Scope
Clarification of Compound Identity: BMS-986115 is a potent, oral Gamma-Secretase Inhibitor (GSI) that targets the Notch signaling pathway.[1][2][3] Note: It is frequently confused with BMS-986205 (Linrodostat), which is an IDO1 inhibitor. If your research target is IDO1/Kynurenine pathway, this is the wrong protocol. This guide is strictly for BMS-986115 mediated Notch suppression.
Biological Rationale: The Notch signaling pathway is a critical regulator of cell fate and proliferation.[2] In many cancers, particularly T-cell Acute Lymphoblastic Leukemia (T-ALL) and certain solid tumors (e.g., adenoid cystic carcinoma), constitutive Notch activation drives uncontrolled growth. BMS-986115 inhibits the gamma-secretase complex, preventing the cleavage of the Notch receptor and the release of the Notch Intracellular Domain (NICD). Without NICD translocation to the nucleus, downstream oncogenes (e.g., MYC, HES1) are downregulated, leading to G0/G1 cell cycle arrest and apoptosis.
Experimental Philosophy: Evaluating GSIs requires patience. Unlike cytotoxic chemotherapies that kill cells in 24-48 hours, BMS-986115 induces a "slow death" or cytostasis by silencing transcriptional programs. Therefore, standard 48-hour assays often yield false negatives. This protocol utilizes a 7-day proliferation window coupled with a mechanistic biomarker (HES1 mRNA) to distinguish on-target efficacy from off-target toxicity.
Part 2: Mechanism of Action (Visualized)
The following diagram illustrates the specific blockade point of BMS-986115 within the Notch cascade.
Caption: BMS-986115 blocks the Gamma-Secretase complex, preventing NICD release and halting Notch-dependent transcription.
Part 3: Validated Protocols
Protocol A: Long-Term Proliferation Assay (7-Day)
Purpose: To determine the IC50 of BMS-986115 in Notch-dependent cell lines.
Materials:
-
Compound: BMS-986115 (Store stock at -20°C in DMSO).
-
Cell Lines:
-
Positive Control (Sensitive): T-ALL lines (e.g., DND-41 , RPMI-8402 , or HPB-ALL ). These harbor activating Notch1 mutations.
-
Negative Control (Insensitive): Notch-independent lines (e.g., Ramos or HL-60) to rule out general toxicity.
-
-
Reagents: CellTiter-Glo® (Promega) or AlamarBlue.
-
Plate: 96-well white-walled clear-bottom plates (for luminescence).
Step-by-Step Methodology:
-
Cell Preparation (Day 0):
-
Harvest cells in exponential growth phase.
-
Critical: GSIs are cytostatic. You must seed at a low density to prevent contact inhibition in the vehicle control wells over 7 days.
-
Seeding Density: 2,000 – 4,000 cells/well (optimize per cell line).
-
Volume: 90 µL per well.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of BMS-986115 in DMSO.[4]
-
Perform a 1:3 serial dilution in DMSO (9 points).
-
Dilute these DMSO points 1:500 into pre-warmed culture media (2x concentration).
-
Final DMSO concentration: 0.1% or 0.2% (Must be consistent across all wells).
-
-
Treatment (Day 0):
-
Add 10 µL of the 10x diluted compound to the 90 µL cell suspension.
-
Include Vehicle Control (DMSO only) and Media Blank (no cells).
-
-
Incubation:
-
Incubate for 7 days at 37°C, 5% CO2.
-
Note: Do not change media. If evaporation is a concern, fill outer edge wells with PBS and exclude them from data analysis.
-
-
Readout (Day 7):
-
Equilibrate plate to Room Temperature (RT) for 30 mins.
-
Add 100 µL CellTiter-Glo reagent. Shake on orbital shaker for 2 mins.
-
Incubate 10 mins at RT (stabilize signal).
-
Measure Luminescence.[5]
-
Data Analysis:
-
Subtract "Media Blank" RLU from all values.
-
Normalize to Vehicle Control (set as 100%).
-
Plot % Viability vs. Log[Concentration].
-
Fit Non-linear regression (4-parameter logistic) to determine IC50.
Protocol B: Mechanistic Validation (HES1 qPCR)
Purpose: To confirm that the observed growth inhibition is due to Notch pathway suppression.
Rationale: Proliferation assays are phenotypic. To prove BMS-986115 is working on-target, we measure the downregulation of HES1 (Hairy and Enhancer of Split-1), the direct downstream transcriptional target of Notch.
Methodology:
-
Seeding: Seed 1 x 10^6 DND-41 cells in 6-well plates (3 mL volume).
-
Treatment: Treat with BMS-986115 at 1 µM (saturating dose) and 0.1% DMSO (control).
-
Timepoint: Incubate for 24 hours . (Transcriptional changes occur much faster than phenotypic growth changes).
-
Lysis & Extraction:
-
qPCR:
-
Synthesize cDNA.
-
Run qPCR using TaqMan probes or SYBR Green for HES1.
-
Housekeeping Gene: GAPDH or ACTB.
-
-
Success Criteria:
-
BMS-986115 treatment should result in >50% reduction in HES1 mRNA levels relative to DMSO control.
-
Part 4: Data Presentation & Troubleshooting
Expected Results Table:
| Cell Line | Tissue Origin | Notch Status | Expected BMS-986115 IC50 (7-Day) |
| DND-41 | T-ALL | Mutated (Sensitive) | 10 - 100 nM |
| RPMI-8402 | T-ALL | Mutated (Sensitive) | 50 - 200 nM |
| HPB-ALL | T-ALL | Mutated (Sensitive) | 50 - 200 nM |
| Jurkat | T-ALL | Mutated (Variable) | > 1 µM (Often Resistant due to PTEN loss) |
| Ramos | Burkitt Lymphoma | WT (Negative Ctrl) | > 10 µM (No Effect) |
Experimental Workflow Diagram:
Caption: Integrated workflow for phenotypic screening (7-day) and mechanistic confirmation (24h).
Troubleshooting Guide:
-
"My IC50 is >10 µM in sensitive lines."
-
Cause: Incubation time too short. GSIs arrest cells; they don't explode them.
-
Fix: Extend assay from 3 days to 7 days. Ensure initial seeding density is low enough to support 7 days of growth in controls.
-
-
"High background in blank wells."
-
Cause: Media contamination or light leakage.
-
Fix: Use white-walled plates. Ensure no bubbles before reading luminescence.
-
-
"No reduction in HES1 mRNA."
-
Cause: The cell line might not be Notch-driven, or the compound has degraded.
-
Fix: Verify Notch1 mutation status of the cell line. Use a fresh aliquot of BMS-986115.
-
References
-
Desai, J., et al. (2018).[1] "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs.
-
Gavai, A. V., et al. (2015). "Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors." ACS Medicinal Chemistry Letters. (Note: BMS-986115 is a related chemotype in the GSI class).[3]
-
Weng, A. P., et al. (2004). "Activating Mutations of NOTCH1 in Human T Cell Acute Lymphoblastic Leukemia." Science. (Foundational paper establishing T-ALL sensitivity to GSIs).
-
Palomero, T., et al. (2006). "Mutational loss of PTEN induces resistance to NOTCH1 inhibition in T-cell leukemia." Nature Medicine. (Explains why some T-ALL lines like Jurkat are resistant).
Sources
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols: Determining the Optimal Dosage of BMS-986115 for Cell Culture Experiments
Introduction: Understanding BMS-986115 and its Mechanism of Action
BMS-986115 is a potent and selective, orally bioavailable small molecule inhibitor of the Notch signaling pathway.[1][2][3] It functions as a pan-Notch inhibitor by targeting gamma-secretase, a multi-protein complex essential for the proteolytic cleavage and activation of Notch receptors.[1][4] Upon ligand binding, Notch receptors undergo a series of cleavages, culminating in a final cut by gamma-secretase, which releases the Notch intracellular domain (NICD).[1][5] The NICD then translocates to the nucleus, where it forms a transcriptional complex to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[1][5] By inhibiting gamma-secretase, BMS-986115 prevents the release of the NICD, thereby blocking the downstream signaling cascade.[1] This mechanism has shown potential in preclinical and clinical settings for the treatment of various cancers where the Notch pathway is aberrantly activated.[3][6] In nonclinical studies, BMS-986115 has demonstrated anti-tumor activity in several solid tumor xenograft models.[6]
BMS-986115 has reported IC50 values of 7.8 nM and 8.5 nM for Notch1 and Notch3, respectively, highlighting its high potency.[2] This information is crucial for designing effective in vitro experiments, as it provides a starting point for determining the optimal concentration range for cell-based assays.
The Criticality of Dose-Response Studies in Cell Culture
The primary objective of in vitro studies with a novel compound like BMS-986115 is to determine its biological activity in a controlled cellular environment. A key component of this is the dose-response experiment, which establishes the relationship between the concentration of the compound and its observed effect on the cells. This is fundamental for several reasons:
-
Determining Potency: A dose-response curve allows for the calculation of key parameters such as the IC50 (half-maximal inhibitory concentration), which is a quantitative measure of a compound's potency.
-
Identifying Therapeutic Window: Understanding the concentration at which a compound elicits a desired biological effect versus the concentration at which it becomes cytotoxic is crucial for assessing its therapeutic potential.
-
Ensuring Reproducibility: Standardized protocols for determining the optimal dosage are essential for generating reliable and reproducible data that can be compared across different experiments and laboratories.
This guide provides a comprehensive framework for researchers to design and execute robust dose-response experiments to determine the optimal concentration of BMS-986115 for their specific cell culture models.
Experimental Workflow for Optimal Dosage Determination
The following diagram illustrates the general workflow for determining the optimal dosage of BMS-986115 in a cell culture setting.
Caption: Workflow for determining the optimal dosage of BMS-986115.
Detailed Protocols
Preparation of BMS-986115 Stock Solution
The quality and accuracy of the stock solution are paramount for reliable experimental outcomes.
Materials:
-
BMS-986115 powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's information, BMS-986115 is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve 5.745 mg of BMS-986115 (Molecular Weight: 574.49 g/mol ) in 1 mL of DMSO.
-
Gently vortex or sonicate at a warm temperature (e.g., 70°C) to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] When stored, it is recommended to be under a nitrogen atmosphere.[2]
Cell Line Selection and Seeding Density Optimization
The choice of cell line is critical and should be guided by the research question. Cell lines with known dependence on the Notch signaling pathway are ideal candidates.
Considerations for Cell Line Selection:
-
Notch Dependency: Select cell lines with documented overexpression or mutational activation of Notch receptors or ligands.
-
Tissue of Origin: Choose cell lines relevant to the cancer type being studied (e.g., T-ALL, breast cancer, NSCLC, where Notch signaling is implicated).
-
Growth Characteristics: Consider the doubling time of the cell line to determine appropriate incubation times for the assay.
Protocol for Seeding Density Optimization:
-
Culture the selected cell line according to standard protocols.
-
In a 96-well plate, seed the cells at a range of densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plates for the intended duration of the dose-response experiment (e.g., 24, 48, and 72 hours).
-
At each time point, measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Select the seeding density that results in exponential growth throughout the assay period and provides a robust signal-to-noise ratio.
Dose-Response Experiment
This protocol outlines a typical dose-response experiment using a 96-well plate format.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
BMS-986115 stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
Reagents for a cell viability or cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo®)
Protocol:
-
Cell Seeding: Seed the optimized number of cells per well in a 96-well plate in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Preparation of Serial Dilutions:
-
Prepare a working solution of BMS-986115 by diluting the 10 mM stock solution in complete culture medium. The final DMSO concentration in the highest treatment well should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in complete culture medium to generate a range of concentrations. Based on the low nanomolar IC50 of BMS-986115, a starting concentration range of 1 nM to 10 µM is recommended for initial screening.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of BMS-986115.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest BMS-986115 concentration.
-
Untreated Control: Cells treated with complete culture medium only.
-
Positive Control: (Optional) Cells treated with a known inhibitor of the Notch pathway or a general cytotoxic agent.
-
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Endpoint Assay:
-
At the end of the incubation period, perform a cell viability or cytotoxicity assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Data Analysis and Interpretation
-
Data Normalization: Normalize the data to the vehicle control to determine the percentage of cell viability or inhibition for each concentration of BMS-986115.
-
Dose-Response Curve: Plot the percentage of cell viability/inhibition against the logarithm of the BMS-986115 concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response model) to fit the data and calculate the IC50 value.
Signaling Pathway Analysis
To confirm that the observed effects of BMS-986115 are due to the inhibition of the Notch pathway, downstream targets can be analyzed.
Caption: Mechanism of action of BMS-986115 on the Notch pathway.
Protocol for Western Blot Analysis of HES1:
-
Treat cells with BMS-986115 at concentrations around the calculated IC50 for an appropriate duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against HES1 (a downstream target of Notch) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody and visualize the protein bands. A decrease in HES1 expression with increasing concentrations of BMS-986115 would confirm on-target activity.
Recommended Starting Concentration Ranges
The following table provides a general guideline for initial dose-response experiments with BMS-986115. The optimal range will be cell-line dependent and should be determined empirically.
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Initial Screening (IC50 Determination) | 1 nM - 10 µM | This broad range covers several orders of magnitude around the known low nanomolar IC50 values, allowing for the capture of the full dose-response curve. |
| Mechanism of Action Studies | 0.5x to 5x IC50 | Concentrations around the IC50 are typically used to investigate the specific effects on downstream signaling pathways without causing excessive cytotoxicity. |
| Long-term Culture Experiments | 0.1x to 1x IC50 | For longer-term studies (e.g., >72 hours), lower concentrations may be necessary to avoid cumulative toxicity while still achieving the desired biological effect. |
Conclusion
This application note provides a comprehensive guide for determining the optimal dosage of the gamma-secretase inhibitor BMS-986115 in cell culture experiments. By following these detailed protocols and considering the scientific principles outlined, researchers can generate reliable and reproducible data to advance our understanding of the therapeutic potential of Notch pathway inhibition.
References
-
BioChemPartner. (n.d.). BMS-986115 | Notch inhibitor 1. Retrieved from [Link]
- Kure, J. H., et al. (2016). Molecular and Clinical Effects of Notch Inhibition in Glioma Patients: A Phase 0/I Trial. Clinical Cancer Research, 22(19), 4843–4851.
-
PharmaCompass. (n.d.). BMS-986115 | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
- Zhang, C. C., et al. (2018). Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells. Experimental and Therapeutic Medicine, 16(5), 4147–4154.
- NTorous, V. F., et al. (2009). Inhibition of Gamma-Secretase Activity Promotes Differentiation of Embryonic Pancreatic Precursor Cells into Functional Islet-like Clusters in Poly(Ethylene Glycol) Hydrogel Culture. Tissue Engineering Part A, 15(11), 3547–3557.
- Saha, D., et al. (2020). In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma.
-
Innoprot. (n.d.). Gamma Secretase Activity Assay Cell Line. Retrieved from [Link]
- De Strooper, B., et al. (2020). Gamma-secretase inhibitor screening assay.
- Suman, S., et al. (2023). A small molecule inhibitor of Notch1 modulates stemness and suppresses breast cancer cell growth. Frontiers in Oncology, 13, 1119561.
- Lehal, R., et al. (2025).
- ClinicalTrials.gov. (2013). Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors. NCT01986218.
- Siu, L. L., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours.
- Gerovac, M., et al. (2023). Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(6), L848-L861.
- Posada, I. M., et al. (2024). Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma. STAR Protocols, 5(1), 102830.
-
ResearchGate. (n.d.). Pharmacokinetics of BMS-986115 (parent) and BMT-100948 (metabolite) at.... Retrieved from [Link]
Sources
- 1. 1584647-27-7 | BMS-986115| Notch inhibitor 1; BMS 986115; BMS986115;AL-102;AL 102;AL102|BioChemPartner [biochempartner.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Notch pathway inhibitor DAPT accelerates in vitro proliferation and adipogenesis in infantile hemangioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantifying Notch Pathway Dynamics Following BMS-986115 Treatment
Part 1: Core Directive & Mechanistic Rationale
Compound Identity & Critical Distinction
CRITICAL ALERT: Before proceeding, verify your compound.
-
BMS-986115 is a potent, oral Gamma-Secretase Inhibitor (GSI) targeting the Notch signaling pathway [1, 2].[1][2][3]
-
Note: It is frequently confused with BMS-986205 (Linrodostat) , which is an IDO1 inhibitor. If your research intent is IDO1 inhibition, stop and verify your inventory. This protocol is designed specifically for Notch inhibition .
Mechanism of Action: The "S3" Blockade
To scientifically validate BMS-986115 activity, one must detect the absence of the Notch Intracellular Domain (NICD).
-
The Pathway: Notch activation requires two proteolytic cleavages. First, ADAM metalloproteases cleave the extracellular domain (S2 site). Second, the
-secretase complex cleaves the transmembrane domain (S3 site), releasing NICD. -
The Drug Effect: BMS-986115 binds the
-secretase complex (Presenilin/Nicastrin), preventing the S3 cleavage. -
The Readout: You will observe the accumulation of the Notch Transmembrane fragment (NEXT/Ntm) and the disappearance of the NICD band (~110 kDa) .
Visualizing the Inhibition Cascade:
Figure 1: Mechanism of BMS-986115. The drug inhibits the S3 cleavage step, preventing NICD release.
Part 2: Experimental Design
Controls & Conditions
Trustworthiness in GSI studies relies on demonstrating specific cleavage inhibition rather than general toxicity.
| Condition | Role | Expected Result (Val1744 Blot) |
| DMSO (Vehicle) | Negative Control | Strong Band (Basal Notch activation) |
| BMS-986115 (Low Dose) | Experimental | Reduced Band (Dose-dependent suppression) |
| BMS-986115 (High Dose) | Experimental | Absent Band (Complete suppression) |
| EDTA (5 mM, 15 min) | Positive Control | Hyper-induction (EDTA chelates Ca2+, forcing Notch dissociation and massive activation) [3] |
Dosing Strategy
-
In Vitro IC50: BMS-986115 typically exhibits an IC50 of ~7–9 nM for Notch1/Notch3 [1].
-
Recommended Range: 1 nM, 10 nM, 100 nM, 1 µM.
-
Timepoint: Notch turnover is rapid. Treat for 4–24 hours . For immediate phosphorylation/cleavage dynamics, 4 hours is often sufficient.
Part 3: Sample Preparation (The Critical Step)
Expert Insight: The NICD fragment is a transcription factor that rapidly translocates to the nucleus and is degraded by the proteasome (FBXW7-mediated). Whole cell lysates often fail to detect NICD due to low abundance. Nuclear fractionation is strongly recommended.
Protocol: Rapid Nuclear Fractionation
-
Harvest: Wash cells 2x with ice-cold PBS. Scrape into 500 µL PBS. Spin 500xg, 5 min.
-
Cytosolic Lysis: Resuspend pellet in Hypotonic Buffer A (10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, 1x Protease/Phosphatase Inhibitors ).
-
Incubate: 15 min on ice.
-
Lyse: Add 0.6% NP-40. Vortex vigorously 10 sec.
-
Spin: 10,000xg, 1 min, 4°C. Save Supernatant (Cytosolic Fraction) .
-
-
Nuclear Extraction: Resuspend the remaining pellet in High-Salt Buffer B (20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, 1x Protease Inhibitors ).
-
Incubate: 20 min on ice with intermittent vortexing.
-
Spin: 20,000xg, 10 min, 4°C.
-
Supernatant is the Nuclear Fraction (Contains NICD).
-
Part 4: Western Blotting Protocol
Electrophoresis & Transfer
-
Gel: 8% or 10% SDS-PAGE (NICD is ~110 kDa; Full Length is ~300 kDa).
-
Loading: Load 20–30 µg of nuclear protein.
-
Transfer: Wet transfer is preferred for high-MW proteins. 100V for 90 mins or 30V overnight at 4°C.
Antibody Selection (Non-Negotiable)
To prove activation/inhibition, you must detect the neo-epitope exposed only after cleavage. Do not use an antibody against the C-terminus alone, as it will detect the uncleaved transmembrane subunit (NEXT) which accumulates upon BMS-986115 treatment.
-
Primary Antibody: Cleaved Notch1 (Val1744) [Cell Signaling Tech #4147 or equivalent] [3].
-
Loading Control (Nuclear): Lamin B1 or Histone H3. (Do not use GAPDH/Actin for nuclear fractions).
Detection Workflow
Figure 2: Step-by-step Western Blot workflow emphasizing nuclear enrichment and specific antibody usage.
Part 5: Data Analysis & Troubleshooting
Interpreting the Results
Upon imaging, compare the DMSO lane to the BMS-986115 lanes.
-
Successful Inhibition: The ~110 kDa band (NICD) present in the DMSO lane should fade or disappear in BMS-986115 lanes.
-
Pathway Accumulation: If you blot for Full Length Notch or Notch Transmembrane (TM) using a C-terminal antibody, you may actually see an increase in the TM band (~120 kDa) because the drug prevents its processing into NICD.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No NICD signal in DMSO | Basal Notch activity is low. | Treat cells with EDTA (5mM) for 15 min before harvest to force activation (Positive Control). |
| High Background | Non-specific binding. | Switch blocking buffer to 5% BSA instead of Milk. Wash 3x 10min with TBST. |
| Band at wrong size (>200kDa) | Detecting Full-Length Notch. | Your antibody is not cleavage-specific. Verify use of Val1744 epitope antibody.[4][6] |
| No inhibition seen | Drug degradation. | BMS-986115 is stable, but ensure DMSO stocks are stored at -20°C and not freeze-thawed >5 times. |
References
-
Kacha, A., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs. Retrieved from [Link]
-
Andersson, E.R., & Lendahl, U. (2014). Therapeutic modulation of Notch signalling—are we there yet? Nature Reviews Drug Discovery.[9] Retrieved from [Link]
Sources
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cleaved Notch1 (Val1744) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. file.yizimg.com [file.yizimg.com]
- 6. Cleaved Notch1 (Val1744) (D3B8) Rabbit Monoclonal Antibody (BSA and Azide Free) | Cell Signaling Technology [cellsignal.com]
- 7. NOTCH1 (Cleaved Val1744) Polyclonal Antibody | Invitrogen (PA5-99448) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: Luciferase Reporter Assay for Notch Signaling with BMS-986115 (AL102)
Part 1: Introduction & Mechanistic Rationale
The Compound: BMS-986115 (AL102)
BMS-986115 is a potent, orally bioavailable small-molecule inhibitor of the gamma-secretase complex.[1] Unlike antibody-based therapies that target specific Notch receptors (e.g., Notch1), BMS-986115 acts as a pan-Notch inhibitor. It blocks the intramembrane proteolysis of all four Notch receptors (Notch1–4), preventing the release of the Notch Intracellular Domain (NICD).
The Assay Principle
To quantify the efficacy of BMS-986115, we utilize a CSL (CBF1/RBPJκ)-responsive luciferase reporter .[2]
-
Pathway Activation: Under normal conditions, ligand binding (or constitutive activation via NotchΔE) triggers gamma-secretase to cleave the Notch receptor.
-
Translocation: The liberated NICD travels to the nucleus and binds to the CSL transcription factor complex.[3][4][5]
-
Reporter Output: This complex recruits co-activators (MAML) to the CSL-binding sites upstream of the Firefly luciferase gene, driving light emission.
-
Inhibition: BMS-986115 inhibits gamma-secretase.[6][7] Consequently, NICD is not cleaved, nuclear translocation does not occur, and luciferase signal decreases in a dose-dependent manner.
Critical Experimental Design Choice: The Trigger
-
Do NOT use NICD plasmids: Transfecting cells with a plasmid encoding the active NICD fragment will bypass the gamma-secretase step entirely, rendering the BMS-986115 inhibitor ineffective in this assay.
-
USE NotchΔE or Ligand Stimulation: You must use a construct that requires cleavage (e.g., NotchΔE , a constitutively active form lacking the extracellular domain but retaining the transmembrane cleavage site) or stimulate full-length Notch with immobilized ligands (DLL4/Jagged1). This protocol recommends NotchΔE for the most robust signal-to-noise ratio in inhibitor screening.
Pathway & Inhibition Diagram
Caption: Mechanism of BMS-986115 inhibition within the Notch signaling cascade. The compound blocks the Gamma-Secretase complex, preventing NICD release and subsequent luciferase expression.
Part 2: Materials & Reagents[4][8][9]
| Component | Specification | Purpose |
| Test Compound | BMS-986115 (AL102) | Gamma-Secretase Inhibition.[1][6][8] Dissolve in 100% DMSO to 10 mM stock. |
| Cell Line | HEK293T or U2OS | High transfection efficiency; low endogenous Notch background. |
| Reporter Plasmid | pGL4-TP1 or 4xCSL-Luc | Contains multimerized CSL binding sites driving Firefly Luciferase. |
| Driver Plasmid | Notch1ΔE (Delta-E) | Constitutively active Notch substrate (requires gamma-secretase).[3] |
| Control Plasmid | pRL-TK (Renilla) | Constitutive Renilla luciferase for normalization of transfection efficiency. |
| Assay Reagents | Dual-Luciferase® System | Lysis and sequential substrate addition (Firefly then Renilla). |
Part 3: Step-by-Step Protocol
Phase 1: Preparation (Day 0)
-
Cell Seeding:
-
Harvest HEK293T cells from log-phase culture.
-
Seed 15,000 to 20,000 cells/well in a white, clear-bottom 96-well plate.
-
Volume: 100 µL per well of DMEM + 10% FBS (Antibiotic-free).
-
Incubate overnight at 37°C, 5% CO₂.
-
Phase 2: Transfection (Day 1)
Goal: Introduce the reporter system and the Notch substrate.
-
Transfection Mix Preparation (Per Well):
-
Total DNA: 100 ng.
-
Ratio: 10:1:1 (Reporter : Driver : Control).
-
80 ng 4xCSL-Firefly plasmid.
-
10 ng Notch1ΔE plasmid.
-
10 ng pRL-TK Renilla plasmid.
-
-
Reagent: Use Lipofectamine 2000/3000 or FuGENE HD (Ratio 3:1 reagent to DNA).
-
-
Execution:
-
Mix DNA and transfection reagent in Opti-MEM.[9] Incubate 20 mins at RT.
-
Add 10 µL of complex dropwise to each well.
-
Incubate cells for 6–8 hours to allow plasmid uptake.
-
Phase 3: Treatment (Day 1 PM or Day 2 AM)
Goal: Treat with BMS-986115 before significant accumulation of cleaved NICD occurs.
-
Compound Preparation:
-
Thaw 10 mM BMS-986115 stock.
-
Perform a 3-fold serial dilution in DMSO (8 points).
-
Dilute these DMSO points 1:1000 into pre-warmed culture medium (Final DMSO concentration should be 0.1%).
-
-
Media Exchange:
-
Carefully aspirate transfection media.
-
Add 100 µL of fresh media containing the diluted BMS-986115.
-
Dose Range: Recommended final concentrations: 10 µM down to 0.004 µM .
-
Controls:
-
Vehicle Control: 0.1% DMSO only (Max Signal).
-
Negative Control: Transfection without Notch1ΔE plasmid (Background).
-
-
-
Incubation:
-
Incubate for 24 hours at 37°C.
-
Phase 4: Data Acquisition (Day 3)
-
Lysis:
-
Remove media. Wash once with PBS.[9]
-
Add 20–30 µL Passive Lysis Buffer (1X) . Shake at RT for 15 mins.
-
-
Readout:
-
Inject/Add 100 µL Firefly Substrate (LAR II) . Measure Luminescence (Integration: 10s).
-
Inject/Add 100 µL Stop & Glo® (Renilla Substrate) . Measure Luminescence (Integration: 10s).
-
Part 4: Data Analysis & Expected Results
Calculation
Calculate the Relative Light Units (RLU) for each well to normalize for transfection efficiency and cell viability:
Expected Outcome
BMS-986115 is a nanomolar-potency inhibitor.[10][11]
-
IC50: You should observe an IC50 value in the range of 1 nM – 10 nM depending on the specific Notch receptor isoform and cell line used.
-
Curve Shape: Sigmoidal dose-response curve showing >90% inhibition at concentrations >100 nM.
Experimental Workflow Diagram
Caption: Timeline and operational workflow for the BMS-986115 Luciferase Reporter Assay.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| No Inhibition observed | Wrong Notch Construct | Ensure you are using NotchΔE or Full-length Notch. Do not use NICD , as it bypasses the drug target. |
| High Background | Endogenous Notch | Use a cell line with low endogenous Notch (e.g., U2OS) or reduce FBS concentration (serum contains Notch ligands). |
| Low Signal | Poor Transfection | Optimize DNA:Lipid ratio. Ensure cells are healthy and <20 passages. |
| Renilla Signal Drops | Toxicity | High concentrations of BMS-986115 (>10 µM) or DMSO (>0.5%) may be cytotoxic. Check cell viability. |
References
-
Kotsiris, D., et al. (2018). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs, 36, 1026–1036.[6][12] Retrieved from [Link]
-
Ferrar, T., et al. (2020).[4] Pharmacological disruption of the Notch transcription factor complex. Science Advances. (Contextualizing GSI vs Transcriptional inhibitors). Retrieved from [Link]
-
BPS Bioscience. (2023). Notch Pathway Reporter Kit Protocol. (Standard industry protocol for CSL-Luciferase assays). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biofargo.com [biofargo.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometric Analysis of Apoptotic Induction via BMS-986115 (AL102)
Executive Summary
Subject: Technical assessment of Notch signaling inhibition using BMS-986115 (AL102) . Mechanism: BMS-986115 is a potent, orally bioavailable gamma-secretase inhibitor (GSI) that blocks the proteolytic cleavage of Notch receptors (Notch 1-4), preventing the release of the Notch Intracellular Domain (NICD). Application: This guide details the flow cytometric evaluation of apoptosis induced by BMS-986115. Unlike cytotoxic chemotherapy, BMS-986115 functions by altering cell fate—forcing differentiation or inducing apoptosis in Notch-dependent cancers (e.g., T-ALL, Desmoid tumors, Adenoid Cystic Carcinoma). Critical Insight: Because Notch inhibition often targets a sub-population of cells (Cancer Stem Cells - CSCs), standard bulk apoptosis assays may underestimate efficacy. This protocol incorporates Cancer Stem Cell (CSC) gating to validate mechanism-specific lethality.
Mechanism of Action & Experimental Logic[1]
To design a self-validating flow cytometry panel, one must understand the precise molecular intervention. BMS-986115 does not directly damage DNA; it inhibits the
The Signaling Pathway (Visualization)
The following diagram illustrates the specific blockade point of BMS-986115 within the Notch signaling cascade.
Figure 1: BMS-986115 inhibits Gamma-Secretase, preventing NICD release and downstream survival signaling.[1]
Experimental Design & Controls
Cell Models
-
Positive Control (Sensitive): T-ALL cell lines (e.g., HPB-ALL , KOPT-K1 ) or TNBC lines with high Notch activation. These rely on Notch for survival.[2]
-
Negative Control (Resistant): Cell lines lacking Notch mutations or those rescued by constitutively active NICD transfection.
Reagent Preparation
-
BMS-986115 Stock: Dissolve in 100% DMSO to 10 mM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture media immediately prior to use. Final DMSO concentration must be <0.1% to avoid solvent toxicity.
The "Self-Validating" Control System
A robust experiment must distinguish between drug efficacy and assay artifacts.
| Control Type | Component | Purpose |
| Unstained | Cells only | Define background autofluorescence. |
| FMO (Fluorescence Minus One) | All dyes minus one | Set precise gating boundaries for rare populations (CSCs). |
| Biological Negative | Vehicle (DMSO 0.1%) | Establish baseline apoptosis (usually <5%). |
| Biological Positive | Staurosporine (1 µM, 4h) | Validate that the Annexin/Caspase reagents are working. |
| Compensation | Capture Beads | Correct spectral overlap (spillover) between fluorochromes. |
Protocol A: Multiparametric Apoptosis in Cancer Stem Cells
Rationale: Notch inhibition preferentially targets stem-like populations. A simple bulk Annexin V assay might show only 10% apoptosis, while the CSC sub-population (e.g., CD44+/CD24-) is 90% eliminated. This protocol visualizes that specificity.
Reagents
-
Annexin V-FITC (or APC depending on panel) - Binds exposed Phosphatidylserine (PS).
-
Fixable Viability Dye (FVD) eFluor 780 - Irreversible amine-reactive dye. Superior to PI as it allows fixation/permeabilization.
-
CD44-PE / CD24-BV421 (Example surface markers for Breast Cancer CSCs).
-
Annexin Binding Buffer (10X) - Calcium-rich buffer essential for Annexin V binding.
Workflow
-
Treatment: Seed cells at
cells/mL. Treat with BMS-986115 (e.g., dose titration 1 nM – 10 µM) for 48–72 hours . Note: Notch inhibition is a transcriptional effect; early timepoints (<24h) may yield false negatives. -
Harvest: Collect supernatant (floating dead cells) and adherent cells (using Accutase, NOT Trypsin, to preserve surface receptors like CD44).
-
Wash: Centrifuge at 300 x g for 5 min. Wash 1x with PBS (Calcium/Magnesium free).
-
Viability Staining (Critical): Resuspend in 100 µL PBS containing FVD eFluor 780 (1:1000). Incubate 30 min at 4°C in dark.
-
Wash: Wash 1x with Flow Staining Buffer (PBS + 2% FBS).
-
Surface Staining: Add antibodies for CSC markers (e.g., Anti-CD44, Anti-CD24). Incubate 20 min at 4°C.
-
Annexin Binding: Wash 2x with PBS. Resuspend in 100 µL 1X Annexin Binding Buffer . Add 5 µL Annexin V. Incubate 15 min at RT in dark.
-
Acquisition: Add 400 µL Binding Buffer. Analyze immediately on flow cytometer.
Gating Strategy (DOT Visualization)
Figure 2: Hierarchical gating strategy to isolate specific apoptosis in Notch-dependent stem cell populations.
Protocol B: Confirmation via Cleaved Caspase-3
Rationale: Annexin V can sometimes bind to necrotic cells or due to membrane flip-flop not related to apoptosis. Detecting Cleaved Caspase-3 (the executioner caspase) confirms the activation of the apoptotic cascade downstream of Notch blockade.
Reagents
-
Fixation/Permeabilization Kit (e.g., BD Cytofix/Cytoperm).
-
Anti-Active Caspase-3 (PE conjugated) .
Workflow
-
Treat & Harvest: As per Protocol A.
-
Viability Stain: Stain with FVD (e.g., Ghost Dye Red 780) for 30 min at 4°C. Wash.
-
Fixation: Resuspend in 250 µL Fixation/Permeabilization solution . Incubate 20 min at 4°C.
-
Wash: Wash 2x with 1X Perm/Wash Buffer (contains saponin to maintain permeability).
-
Intracellular Staining: Resuspend in 100 µL Perm/Wash Buffer. Add Anti-Active Caspase-3 (5 µL). Incubate 30 min at RT in dark.
-
Analysis: Wash 1x with Perm/Wash Buffer. Resuspend in Flow Staining Buffer. Analyze.
Data Analysis & Interpretation
Expected Results Table
When treating a Notch-dependent T-ALL line (e.g., HPB-ALL) with BMS-986115 (1 µM, 72h):
| Population | Staining Profile | Interpretation | Expected % (Vehicle) | Expected % (BMS-986115) |
| Live | Annexin V⁻ / FVD⁻ | Healthy, intact membrane | >90% | <40% |
| Early Apoptotic | Annexin V⁺ / FVD⁻ | PS exposure, membrane intact | <5% | 30-40% |
| Late Apoptotic | Annexin V⁺ / FVD⁺ | Membrane compromised, PS exposed | <5% | 15-20% |
| Necrotic | Annexin V⁻ / FVD⁺ | Membrane rupture without PS flip | <1% | <5% |
Troubleshooting
-
No Apoptosis observed:
-
Check Timepoint: Notch signaling downregulation takes time.[2] Extend to 5-7 days or check mRNA levels of HES1 (target gene) by qPCR to confirm drug activity.
-
Check Media: High serum levels can sometimes rescue cells or bind the drug. Ensure FBS is not interfering (though rare for this class).
-
-
High Background Annexin:
-
Calcium: Ensure Binding Buffer has sufficient
. Do not use PBS for the Annexin step. -
Trypsin: Over-trypsinization exposes PS. Use Accutase or scrape gently.
-
References
-
Clinical Evaluation of BMS-986115: "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 2018.[1][6][7]
-
Mechanism of Gamma-Secretase Inhibition: "Targeting the Notch Pathway: Killing Cancer Stem Cells." University of Pittsburgh Wipf Group, 2016.
-
Flow Cytometry in Drug Discovery: "Application of flow cytometry in drug discovery." European Pharmaceutical Review, 2010.
-
Desmoid Tumor Application: "Molecular pathogenesis of desmoid tumor and the role of γ-secretase inhibition." Oncology Reviews, 2022.
-
BMS-986115 Identity (AL102): "Discovery of Clinical Candidate BMS-906024... and its derivative BMS-986115 (AL102)." Journal of Medicinal Chemistry, 2019.
Sources
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. escholarship.org [escholarship.org]
- 7. Pharmacological disruption of the Notch transcription factor complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Profiling of Notch Signaling in BMS-986115 Treated Tissues
Introduction & Mechanistic Rationale
BMS-986115 (also known as AL102) is a potent, selective gamma-secretase inhibitor (GSI) designed to block the cleavage of Notch receptors.[1] In the context of oncology and fibrosis, the therapeutic goal is to prevent the release of the Notch Intracellular Domain (NICD), thereby silencing downstream transcriptional programs (e.g., HES1, HEY1, MYC).
For researchers, the challenge in validating BMS-986115 efficacy lies in the spatial complexity of the tissue. Standard lysis-based assays (Western Blot, qPCR) homogenize the sample, masking the critical distinction between tumor cells, stroma, and vasculature. Immunohistochemistry (IHC) is the gold standard for this application because it allows for the specific visualization of the nuclear exclusion of NICD, which is the definitive pharmacodynamic (PD) readout of GSI activity.
The "Val1744" Specificity Challenge
The critical success factor in this protocol is the detection of Cleaved Notch1 (Val1744) . Unlike pan-Notch antibodies, which detect the membrane-bound receptor (often accumulated by GSIs), a Val1744-specific antibody detects only the neo-epitope exposed after gamma-secretase cleavage.
-
Active Pathway: Positive Nuclear Staining.
-
BMS-986115 Efficacy: Loss of Nuclear Staining.
Pathway Visualization & Drug Action
The following diagram illustrates the Notch signaling cascade and the precise blockade point of BMS-986115.
Figure 1: Mechanism of Action. BMS-986115 inhibits Gamma Secretase, preventing the S3 cleavage required to release NICD (Val1744) and activate downstream HES1 transcription.
Biomarker Selection & Antibody Strategy
To rigorously validate BMS-986115 activity, a dual-marker approach is recommended.
| Biomarker | Role | Recommended Clone | Localization | Expected Outcome (Drug Treated) |
| Cleaved Notch1 (Val1744) | Primary PD Marker. Direct evidence of S3 cleavage inhibition. | Rabbit mAb (e.g., CST D3B8) | Nuclear | Decrease / Loss |
| HES1 | Downstream Readout. Confirms transcriptional silencing. | Rabbit mAb (e.g., CST D6P2U) | Nuclear | Decrease |
| Pan-Notch1 | Control. Verifies receptor presence/accumulation. | Various | Membrane | Increase / Stable (Membrane accumulation) |
Pre-Analytical Variables (Critical)
Expert Insight: Notch signaling is highly stress-responsive. Ischemia (lack of oxygen during resection) can artificially induce Notch cleavage, leading to false positives.
-
Ischemia Time: Must be < 30 minutes. Samples sitting in a bucket for 1 hour will show artifactual high Val1744.
-
Fixation: 10% Neutral Buffered Formalin (NBF) for 24–48 hours.
-
Under-fixation (<12h): Weak nuclear retention of NICD.
-
Over-fixation (>72h): Epitope masking requiring aggressive retrieval.
-
Detailed Experimental Protocol
Phase A: Slide Preparation & Antigen Retrieval
Rationale: Nuclear antigens like NICD and HES1 are heavily cross-linked. High-heat retrieval is non-negotiable.
-
Deparaffinization:
-
Xylene: 3 changes, 5 min each.
-
100% Ethanol: 2 changes, 3 min each.
-
95% Ethanol: 2 changes, 3 min each.
-
Rehydrate in dH2O: 5 min.
-
-
Antigen Retrieval (HIER):
-
Buffer: Citrate Buffer (10mM, pH 6.0) is standard for Val1744. However, for HES1 , Tris-EDTA (pH 9.0) often yields superior signal-to-noise ratios.
-
Method: Pressure Cooker (125°C for 30 sec, then 90°C for 10 sec) or Microwave (boil for 10 min, maintain sub-boil for 10 min).
-
Cooling: Allow slides to cool on the bench in the buffer for 30 minutes . Do not rush this—rapid cooling causes tissue folding and uneven staining.
-
Phase B: Staining Workflow (Val1744 Focus)
-
Peroxidase Block: 3% H2O2 in Methanol for 15 min. Wash 3x in TBST.
-
Blocking: Incubate 60 min at Room Temp (RT) with 5% Normal Goat Serum + 0.3% Triton X-100 in TBS.
-
Why Triton? Nuclear permeabilization is essential for NICD detection.
-
-
Primary Antibody:
-
Secondary Antibody:
-
HRP-conjugated Polymer system (e.g., EnVision+ or ImmPRESS). Incubate 30-45 min at RT.
-
Avoid: Avidin-Biotin Complex (ABC) systems if testing kidney/liver tissue due to endogenous biotin.
-
-
Chromogen: DAB (3,3'-Diaminobenzidine) for 2-5 minutes. Monitor under microscope.[4][5]
-
Stop: When brown nuclear stippling is visible in control tissue.
-
-
Counterstain: Hematoxylin (blue) for 30 sec. Bluing reagent for 1 min.
Data Interpretation & Quantification
Visualizing the effect of BMS-986115 requires distinguishing "signal intensity" from "percent positivity."
The H-Score Method
Do not rely on simple +/- scoring. Use the H-Score to capture the nuance of partial inhibition.
Range: 0–300.
Expected Phenotypes
| Tissue Status | Val1744 Staining Pattern | HES1 Staining Pattern | Interpretation |
| Vehicle / Control | Strong, punctate nuclear staining in proliferative zones (e.g., crypt base). | Diffuse nuclear staining. | Active Notch Signaling. |
| BMS-986115 (Responder) | Absent nuclear staining. Faint cytoplasmic haze may persist (non-specific). | Markedly reduced / Absent. | Effective Target Engagement. |
| BMS-986115 (Non-Responder) | Persistent nuclear staining. | Persistent nuclear staining. | Drug resistance or failure of delivery. |
Troubleshooting Guide
Problem 1: High Cytoplasmic Background with Val1744
-
Cause: The antibody may be cross-reacting with the uncleaved receptor if concentration is too high, or the blocking was insufficient.
-
Solution: Increase blocking time to 2 hours. Titrate primary antibody down (e.g., go from 1:100 to 1:400). Ensure the antibody is specific to the cleaved moiety (Val1744).[2][3]
Problem 2: No Signal in Positive Control
-
Cause: Epitope masking or degradation.
-
Solution: Switch Antigen Retrieval to TE Buffer (pH 9.0) . While Citrate pH 6.0 is standard, pH 9.0 is more aggressive and can rescue over-fixed tissue. Ensure primary antibody incubation is Overnight at 4°C.
Problem 3: "False Positive" in Treated Tissue
-
Cause: Rebound effect. GSIs can cause a feedback loop where the cell upregulates Notch ligands/receptors.
-
Solution: Check the time of biopsy. If taken >24h after last dose, you may be seeing pathway reactivation. PD markers for BMS-986115 are best assessed at 4–8 hours post-dose .
References
-
Mechanism of Notch Inhibition: Takebe, N., et al. "Targeting Notch signaling pathway in cancer: clinical development advances and challenges." Pharmacology & Therapeutics, 2014.
-
BMS-986115 (AL102) Clinical Context: Pant, S., et al.[1] "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 2018.[6]
-
Val1744 Antibody Specificity & Protocol: Cell Signaling Technology. "Cleaved Notch1 (Val1744) (D3B8) Rabbit mAb #4147 - Technical Datasheet."
-
IHC Optimization for Nuclear Targets: Ramos-Vara, J. A. "Technical Aspects of Immunohistochemistry." Veterinary Pathology, 2005.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Protocol for tyramide signal amplification immunohistochemical detection of Notch1 signaling in the vascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing and Characterizing a BMS-986115 (Pan-Notch Inhibitor) Resistant Cell Line Model
Introduction & Scientific Rationale
BMS-986115 (Varegacestat) is a potent, orally bioavailable pan-Notch inhibitor that functions by blocking the gamma-secretase complex, thereby preventing the cleavage and release of the Notch Intracellular Domain (NICD)[1]. While highly efficacious in Notch-driven malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and certain solid tumors, prolonged clinical exposure inevitably leads to acquired resistance.
Understanding the causality of resistance requires robust in vitro models. Resistance to gamma-secretase inhibitors (GSIs) typically emerges via two primary mechanisms:
-
Target-Site Alterations: Mutations in the PSEN1 gene (the catalytic core of gamma-secretase) that alter the enzyme-drug interface, disrupting GSI binding while preserving substrate cleavage[2].
-
Bypass Pathway Activation: Compensatory upregulation of alternative survival cascades, most notably the PI3K/AKT or RAS/MAPK pathways, often facilitated by PTEN loss or FBXW7 mutations[3].
This application note details the establishment of a BMS-986115-resistant T-ALL cell line (DND-41-Res) using a continuous dose-escalation strategy. DND-41 is selected as the parental line due to its inherent NOTCH1-activating mutations, making it exquisitely sensitive to baseline GSI treatment and an ideal candidate for tracking evolutionary resistance.
Fig 1: Mechanism of action of BMS-986115 and potential resistance bypass pathways.
Experimental Workflow & Methodologies
Fig 2: Step-by-step workflow for establishing the BMS-986115 resistant cell line.
Phase 1: Baseline Profiling and IC50 Determination
Causality Check: Before initiating selective pressure, the exact baseline sensitivity must be established. This defines the starting concentration for dose escalation and serves as the mathematical control for calculating the Resistance Index (RI) later.
-
Culture parental DND-41 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells at
cells/well in a 96-well plate. -
Treat with a 10-point serial dilution of BMS-986115 (e.g., 0.1 nM to 10 μM) for 72 hours.
-
Assess cell viability using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®).
-
Calculate the baseline IC50 using non-linear regression analysis (Expected baseline IC50 for DND-41 is typically ~5-15 nM).
Phase 2: Continuous Dose-Escalation Strategy
Causality Check: A stepwise continuous escalation mimics the pharmacokinetic exposure in patients. Unlike "pulse" treatments, continuous exposure prevents drug-tolerant persister cells from reverting to a sensitive state, forcing true genetic or stable epigenetic resistance to emerge.
-
Initial Exposure: Seed
DND-41 cells/mL in a T-75 flask. Add BMS-986115 at a concentration equivalent to the IC20. Starting at a sub-lethal dose prevents severe population bottlenecking, which can lead to culture collapse. -
Media Replacement: Change media every 3-4 days, strictly maintaining the IC20 concentration.
-
Escalation Trigger: Monitor cell growth. Once the cells resume a normal doubling time (>85% viability compared to untreated controls), double the BMS-986115 concentration.
-
Cryopreservation: Freeze intermediate resistant pools at each concentration milestone (e.g., 50 nM, 100 nM, 500 nM). This preserves the evolutionary timeline, allowing researchers to trace exactly when specific mutations (like PSEN1) or bypass activations occurred.
-
Endpoint: Continue escalation over 3-6 months until cells proliferate stably at a clinically relevant maximum concentration (e.g., 1-2 μM).
Phase 3: Clonal Selection and Expansion
-
Perform limiting dilution of the highly resistant pool into 96-well plates (0.5 cells/well) in the presence of the maintenance dose of BMS-986115.
-
Expand single-cell clones to establish a homogenous resistant line (DND-41-Res).
Validation and Mechanistic Characterization
To ensure the model is a self-validating system, researchers must distinguish between target-level resistance and downstream bypass activation. If the target is mutated, the drug fails to bind; if a bypass is activated, the drug binds and inhibits its target, but the cell survives anyway.
Protocol: Western Blot Profiling
-
Lyse parental and DND-41-Res cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Run lysates on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Probe for the following mechanistic markers:
-
Cleaved NOTCH1 (NICD1): If NICD is restored to parental levels despite high BMS-986115 concentrations, suspect a PSEN1 mutation preventing drug binding.
-
Hes1 / c-Myc: Downstream Notch targets to confirm the transcriptional status of the pathway.
-
p-AKT (Ser473) / PTEN: If NICD remains suppressed but p-AKT is highly elevated, resistance is driven by a PI3K/AKT bypass[3].
-
Quantitative Data Presentation
Summarizing the phenotypic shifts is critical for validating the success of the model. The Resistance Index (RI) is calculated as: IC50 (Resistant) / IC50 (Parental).
| Cell Line | BMS-986115 IC50 (nM) | Resistance Index (RI) | Doubling Time (Hours) | Notch1-ICD Status (Under Treatment) |
| DND-41 (Parental) | 8.5 ± 1.2 | 1.0 | 32 ± 2 | Suppressed |
| DND-41-Res (Clone A) | > 2000 | > 235 | 38 ± 3 | Suppressed (Bypass active) |
| DND-41-Res (Clone B) | 1850 ± 150 | ~ 217 | 35 ± 2 | Restored (Target mutated) |
Table 1: Representative phenotypic and molecular profiling of the established BMS-986115 resistant clones compared to the parental line.
References
- A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours.
- Resistance to PSEN1-selective γ-secretase inhibitors in T-cell acute lymphoblastic leukemia. bioRxiv.
- Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia. MDPI.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming BMS-986115 (Varegacestat) Solubility Issues
Welcome to the Technical Support Center for BMS-986115 (also known as Varegacestat or AL102). As an orally bioavailable γ-secretase inhibitor, BMS-986115 is highly effective at blocking the cleavage of Notch receptors, preventing the release of the Notch Intracellular Domain (NICD) and halting downstream oncogenic signaling[1][2].
While it demonstrates exceptional low-nanomolar biochemical potency (IC50 ≈ 7.8–8.5 nM for Notch1/Notch3)[2][3], researchers frequently encounter severe solubility bottlenecks during in vitro and in vivo assay preparation. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure stable, reproducible dosing solutions.
Mechanistic Overview: The Solubility Challenge
BMS-986115 (C₂₆H₂₅F₇N₄O₃, MW: 574.49 g/mol ) contains seven fluorine atoms distributed across two trifluoropropyl groups and a fluorophenyl ring[1][4]. This heavy halogenation drastically increases the molecule's hydrophobicity. While this property allows it to effectively penetrate lipid membranes to reach the intramembrane γ-secretase complex, it also causes rapid aggregation and precipitation in aqueous experimental buffers.
BMS-986115 mechanism: Inhibiting gamma-secretase to block Notch signaling.
Quantitative Data: Solubility Parameters
To design effective buffers, it is critical to understand the absolute solubility limits of BMS-986115 across different solvent systems[3].
| Solvent System | Max Concentration | Visual State | Required Interventions | Primary Application |
| 100% DMSO | 13.12 mg/mL (22.84 mM) | Clear | Sonication + Heating (70°C) | Master Stock Storage |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1.31 mg/mL (2.28 mM) | Clear | Stepwise addition, Vortexing | In vitro / In vivo (IV/IP) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1.31 mg/mL (2.28 mM) | Suspended | Sonication | In vivo (Oral/IP) |
| 10% DMSO + 90% Corn Oil | 1.31 mg/mL (2.28 mM) | Clear | Sonication | In vivo (Oral) |
Troubleshooting FAQs
Q1: My BMS-986115 DMSO master stock is cloudy, even at 10 mM. How do I fix this? Causality: BMS-986115 is highly sensitive to water. DMSO is extremely hygroscopic; if your DMSO bottle has been opened multiple times, it has likely absorbed atmospheric moisture. Even 1-2% water in DMSO will cause this highly fluorinated compound to crash out[3]. Solution: Always use newly opened, anhydrous DMSO. If the solution is already cloudy, seal the tube and heat it to 70°C in a water bath, followed by 5–10 minutes of bath sonication[3]. The thermal energy disrupts the hydrophobic interactions, allowing the solvent molecules to fully solvate the compound.
Q2: When I spike my DMSO stock directly into cell culture media (e.g., DMEM + 10% FBS), the compound precipitates. Why? Causality: Rapid solvent exchange. When the DMSO diffuses into the aqueous media, the local concentration of BMS-986115 temporarily exceeds its aqueous solubility limit before it can bind to carrier proteins (like albumin in FBS), causing micro-precipitation. Solution: Do not spike high-concentration DMSO stocks directly into large volumes of aqueous media. Instead, perform a serial dilution using a transitional micellar carrier (like PEG300/Tween-80) or pre-dilute the DMSO stock into warmed media containing FBS while vortexing vigorously. Ensure the final DMSO concentration in the assay remains ≤0.1% to prevent solvent toxicity.
Q3: We need to dose mice intravenously (IV), but the compound keeps forming a suspension. How can we achieve a clear solution? Causality: Suspensions (like the SBE-β-CD formulation) are acceptable for oral gavage or intraperitoneal (IP) injections but are fatal if administered IV due to the risk of embolism[3]. Solution: You must use a co-solvent system that creates stable micelles. Use Protocol B (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]. The PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase, while Tween-80 (a non-ionic surfactant) encapsulates the hydrophobic BMS-986115 molecules into micelles, keeping them thermodynamically stable in the saline.
Experimental Protocols
Protocol A: Preparation of 10 mM Anhydrous Master Stock (Self-Validating)
Objective: Create a stable, long-term storage solution of BMS-986115.
-
Equilibration: Allow the lyophilized BMS-986115 vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., 1.74 mL for 10 mg of BMS-986115) to achieve a 10 mM concentration[3].
-
Dissolution: Vortex for 60 seconds. If the solution is not perfectly clear, heat the vial to 70°C for 5 minutes, then sonicate for 10 minutes[3].
-
Validation Check: Hold the vial against a light source. It must be optically clear with no refractive striations.
-
Self-validation step: Centrifuge at 10,000 x g for 5 minutes; check for a microscopic pellet. If a pellet exists, repeat step 3.
-
-
Storage: Aliquot into single-use amber vials, purge with nitrogen gas to displace moisture, and store at -80°C (stable for 6 months) or -20°C (stable for 1 month)[3].
Protocol B: Preparation of 1.31 mg/mL Aqueous-Compatible Working Solution
Objective: Formulate a clear solution for complex in vitro 3D assays or in vivo IV administration. Critical Note: Solvents MUST be added in this exact sequential order to prevent premature precipitation.
-
Step 1: Transfer 100 μL of the 13.1 mg/mL (22.8 mM) DMSO master stock into a sterile glass vial.
-
Step 2: Add 400 μL of PEG300. Vortex vigorously for 30 seconds until completely homogenous. (The PEG300 acts as an intermediate polarity bridge).
-
Step 3: Add 50 μL of Tween-80. Vortex for 1 minute. (Tween-80 is highly viscous; ensure it is fully integrated to form pre-micellar structures).
-
Step 4: Slowly add 450 μL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the solution[3].
-
Validation Check: The final 1 mL solution should be optically clear. If cloudiness appears, the micellar encapsulation failed (likely due to adding saline too quickly). Discard and restart.
Step-by-step micellar formulation workflow for BMS-986115 aqueous compatibility.
References
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Title: Bms-986115 | C26H25F7N4O3 | CID 73388393 Source: PubChem - NIH URL: [Link]
-
Title: VAREGACESTAT Source: precisionFDA URL: [Link]
Sources
Technical Support Center: Optimizing BMS-986115 Treatment Schedules
The following technical guide addresses the optimization of BMS-986115 , a potent oral gamma-secretase inhibitor (GSI) targeting the Notch signaling pathway.[1][2]
Product: BMS-986115 (Notch Inhibitor) Primary Indication: Advanced Solid Tumors (Notch-dependent) Mechanism: Gamma-Secretase Inhibition (GSI) preventing NICD cleavage. Critical Advisory: Do not confuse BMS-986115 with BMS-986205 (Linrodostat), which is an IDO1 inhibitor.
Executive Summary: The Toxicity-Efficacy Paradox
The primary challenge with BMS-986115 is the narrow therapeutic index caused by on-target gastrointestinal (GI) toxicity. Notch signaling is essential for maintaining the balance between absorptive enterocytes and secretory goblet cells in the gut.
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The Problem: Continuous Notch inhibition drives intestinal stem cells toward a secretory fate (Goblet Cell Metaplasia), leading to severe secretory diarrhea (72% incidence) and malabsorption.
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The Solution: Optimizing the treatment schedule (intermittent vs. continuous) to allow intestinal stem cell recovery while maintaining suppression of the oncogenic Notch driver.
Part 1: Pharmacokinetics & Dosing Strategy
Q: How does the half-life of BMS-986115 dictate the dosing schedule?
A: BMS-986115 has a projected human half-life (
-
Continuous Daily Dosing (QD):
-
Status: Clinically validated MTD is 1.5 mg QD .[1]
-
Pros: Sustained suppression of HES1 (downstream Notch target).
-
Cons: High rate of Grade 3/4 diarrhea due to lack of gut epithelium recovery time.
-
-
Intermittent Dosing (e.g., BIW - Twice Weekly):
-
Status: Explored in trials (Arm B) but MTD was not formally established due to study termination/toxicity at high doses (8 mg).
-
Optimization Strategy: For preclinical or compassionate use where QD is poorly tolerated, a "3-days-on / 4-days-off" or Twice Weekly (BIW) schedule is recommended. This exploits the rapid turnover of intestinal epithelium (3-5 days), allowing the crypts to regenerate normal enterocytes during the "off" period.
-
Q: What is the mechanistic basis for the GI toxicity?
The toxicity is "on-target."[1] The diagram below illustrates how BMS-986115 shifts cell fate.
Figure 1: Mechanism of BMS-986115 induced Goblet Cell Metaplasia. Inhibition of cleavage prevents HES1 expression, de-repressing the secretory goblet cell fate.
Part 2: Troubleshooting & Toxicity Management
Q: How do I distinguish BMS-986115 diarrhea from standard chemotherapy-induced diarrhea?
A: BMS-986115 causes secretory diarrhea , characterized by high volume and mucus content, often persisting despite fasting.
Management Algorithm:
| Grade | Clinical Presentation | Recommended Action |
| Grade 1 | <4 stools/day > baseline | Continue dose. Initiate loperamide immediately. |
| Grade 2 | 4-6 stools/day; mucus present | Hold dose until recovery to Grade ≤1. Resume at reduced dose (e.g., 1.2 mg QD). |
| Grade 3 | ≥7 stools/day; incontinence; dehydration | Discontinue permanently or hold >2 weeks. IV fluids required. Consider Pulse Steroids ? (See Note below). |
Critical Research Insight (Microbiota): Recent translational data suggests that GSI-induced colitis is exacerbated by the gut microbiome.
-
Actionable Protocol: In preclinical mouse models, antibiotic depletion of the microbiota has been shown to rescue the colitis phenotype.[3]
-
Recommendation: For animal studies, co-administration of broad-spectrum antibiotics may allow for higher BMS-986115 dosing without lethal GI toxicity.
Q: Why is Hypophosphatemia occurring, and how do I manage it?
A: Hypophosphatemia (64% incidence) is a class effect of Notch inhibitors, likely due to interference with renal phosphate reabsorption or FGF23 signaling modulation.
-
Monitoring: Measure serum phosphate weekly during Cycle 1 and 2.
-
Intervention: Oral phosphate supplementation is usually sufficient. Dose reduction is rarely needed solely for hypophosphatemia unless it becomes Grade 3 (<2.0 mg/dL) and unresponsive to replacement.
Part 3: Validating Target Engagement (Biomarkers)
To ensure that "optimized" (reduced) schedules are still effective, you must validate pathway inhibition.
Q: What is the gold-standard protocol for monitoring Notch inhibition?
A: Monitor the downregulation of HES1 and Deltex1 (DTX1) transcripts in Peripheral Blood Mononuclear Cells (PBMCs). These are surrogate markers for tumor Notch activity.
Protocol: PBMC Notch Biomarker Assay
-
Collection: Collect whole blood in EDTA or CPT tubes immediately before dosing (trough) and 4 hours post-dose (peak).
-
Isolation: Isolate PBMCs via Ficoll-Paque density gradient centrifugation within 2 hours of draw.
-
RNA Extraction: Use a column-based kit (e.g., RNeasy) with on-column DNase digestion.
-
qRT-PCR:
-
Target Probes: Human HES1 (e.g., Hs00172878_m1) and DTX1.
-
Reference Gene: GAPDH or ACTB.
-
-
Validation Criteria: A >50% reduction in HES1 mRNA at 4 hours post-dose confirms biological activity.
Part 4: Preclinical vs. Clinical Translation
Q: I am designing a mouse xenograft study. What dose schedule should I use? Do not use the human QD schedule directly without adjustment for murine metabolism.
-
Murine Metabolism: Rodents clear GSIs faster.
-
Recommended Schedule: Intermittent High Dose.
-
Regimen: 5 mg/kg orally, 3 days On / 4 days Off .
-
Rationale: This mimics the "pulsed" high-concentration exposure that kills cancer stem cells while allowing the murine gut (which turns over faster than human gut) to recover.
-
References
-
Phase I Study & Dosing: Kujtan, L. et al.[1][2] "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs, 2018.[2]
-
Mechanism of Toxicity: van Es, J.H. et al. "Notch/gamma-secretase inhibition turns proliferative cells in intestinal crypts and adenomas into goblet cells." Nature, 2005.
-
Microbiota & GSI Colitis: Erkert, L. et al. "Pharmacological inhibitors of the gamma-secretase enzyme complex disrupt epithelial cell function triggering colitis in mice." Journal of Crohn's and Colitis, 2025.[3]
-
Biomarker Protocols: Real, P.J. et al. "Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia." Nature Medicine, 2009. (Establishes HES1 monitoring).
Sources
- 1. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdc-berlin.de [mdc-berlin.de]
Technical Support Center: Troubleshooting BMS-986115 (AL102) Experiments
Product Identity Disambiguation:
-
Compound: BMS-986115 (also known as AL102).[1]
-
Target: Pan-Notch Gamma-Secretase Inhibitor (GSI).[1]
-
Note: Do not confuse with BMS-986205 (Linrodostat), which is an IDO1 inhibitor. This guide addresses the Notch inhibitor BMS-986115 .
Introduction: The Consistency Challenge in Notch Inhibition
BMS-986115 is a potent, selective gamma-secretase inhibitor (GSI) that blocks the cleavage of Notch receptors (Notch1–4), preventing the release of the Notch Intracellular Domain (NICD). Users often report "inconsistent results" which typically stem from three root causes:
-
Kinetic Mismatch: Measuring phenotypic endpoints (viability) too early relative to the slow onset of Notch-deprivation effects.
-
Biomarker Instability: The rapid proteasomal degradation of NICD, making Western blot detection elusive without specific stabilization protocols.
-
Ligand Context: Cell lines varying in their dependency on autonomous (ligand-independent) vs. ligand-dependent Notch signaling.
This guide provides self-validating protocols to standardize your BMS-986115 workflows.
Part 1: In Vitro Assay Troubleshooting
Q1: Why do I see potent Hes1 downregulation but no effect on cell viability?
Diagnosis: Kinetic Mismatch. Notch signaling primarily governs cell fate (differentiation/stemness). While transcriptional suppression (Hes1 mRNA reduction) occurs within hours, the phenotypic consequence (growth arrest or apoptosis) often requires 5–7 days.
The Fix: Dual-Endpoint Validation Do not rely solely on 24–48h viability assays (e.g., CellTiter-Glo). Use a "Fast/Slow" dual readout:
| Endpoint | Timepoint | Expected Result (BMS-986115 treatment) | Technical Note |
| Pharmacodynamic (PD) | 4–24 Hours | >50% reduction in Hes1 or Hey1 mRNA | Use qPCR. This confirms the drug is working mechanistically.[2] |
| Phenotypic | 5–7 Days | IC50 ~1–10 nM (Proliferation inhibition) | Requires long-term incubation. Media change with fresh drug every 48h is recommended to maintain potency. |
Q2: My Western blot for Cleaved Notch1 (NICD) is blank, even in untreated controls. Is the antibody working?
Diagnosis: Rapid Proteasomal Degradation. The NICD fragment (Val1744) has a very short half-life because it is targeted for degradation immediately after transcriptional activation. In steady-state cultures, levels are often below the detection limit.
The Fix: The "EDTA Pulse + MG-132" Protocol To validate BMS-986115 inhibition by Western blot, you must artificially accumulate NICD in your positive control.
Protocol:
-
Pre-treatment: Treat cells with BMS-986115 (1 µM) or Vehicle (DMSO) for 2 hours.
-
Proteasome Block: Add MG-132 (10 µM) to all wells for the last 30 minutes. This prevents NICD degradation.[3]
-
EDTA Pulse (Ligand-Independent Activation): Wash cells with PBS, then incubate with 5 mM EDTA in PBS for 10–15 minutes at 37°C. EDTA chelates calcium, destabilizing the Notch regulatory region and forcing massive S2/S3 cleavage.
-
Harvest: Lyse immediately in boiling SDS buffer.
-
Result:
-
Vehicle + EDTA: Strong NICD band (Val1744).
-
BMS-986115 + EDTA: Absence of NICD band (confirms GSI blockade).
-
Q3: How do I solubilize BMS-986115 for animal dosing without precipitation?
Diagnosis: Incorrect Vehicle Formulation. BMS-986115 is hydrophobic. Simple aqueous suspensions often lead to poor bioavailability and variable tumor growth inhibition (TGI).
The Fix: The "Clear Solution" Formulation Use the following formulation for oral gavage (PO) to ensure consistent pharmacokinetics. Prepare fresh daily.
-
Stock: Dissolve BMS-986115 in 100% DMSO at 13 mg/mL.
-
Sequential Addition: Add solvents in this exact order, vortexing between each step:
-
10% DMSO (containing the drug)
-
40% PEG300
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Appearance: Should be a clear solution.[4] If cloudy, sonicate at 37°C.
Part 2: Mechanism of Action & Pathway Visualization
Understanding the precise cleavage step blocked by BMS-986115 is critical for interpreting data.
-
S2 Cleavage (ADAM10/17): Extracellular. Removes the bulk of the receptor. Not inhibited by BMS-986115.
-
S3 Cleavage (Gamma-Secretase): Intramembrane.[5] Releases NICD. Directly inhibited by BMS-986115.
Figure 1: BMS-986115 Mechanism of Action. The drug inhibits the Gamma-Secretase complex (S3 cleavage), preventing NICD release and subsequent Hes1 transcription.
Part 3: In Vivo Toxicity Management
Q4: My mice are losing weight and developing diarrhea. Should I reduce the dose?
Diagnosis: On-Target Intestinal Toxicity. Notch signaling is essential for maintaining the intestinal crypt progenitor pool. Continuous blockade forces these cells to differentiate into secretory goblet cells (goblet cell metaplasia), leading to severe diarrhea and weight loss.
The Fix: Intermittent Dosing Schedule Clinical and preclinical data suggest that intermittent dosing maintains anti-tumor efficacy while allowing the gut epithelium to recover.
| Schedule | Dosing Regimen | Advantage |
| Continuous (QD) | Daily | High efficacy, but high risk of weight loss/diarrhea within 10–14 days. |
| Intermittent (BIW) | Recommended: Days 1 & 4 (e.g., Mon/Thu) | Superior therapeutic index. Allows gut recovery (Notch rebound) between doses. |
| 3-On / 4-Off | Days 1, 2, 3 (Rest 4–7) | Alternative for high-intensity inhibition pulses. |
Monitoring:
-
Weigh animals daily.
-
If >15% weight loss occurs, introduce a "drug holiday" of 3 days immediately.
-
Provide wet mash to support hydration if diarrhea is observed.
References
-
Clinical Trial & Dosing: A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours.[1][6][7] (2018).[2][6] Invest New Drugs.
-
Mechanism of Action: Definition of GS/pan-Notch inhibitor AL102.[2][3] NCI Drug Dictionary.[3]
-
Solubility & Formulation: BMS-986115 Product Information & Solubility Data. MedChemExpress.
-
NICD Detection Protocol: Inhibition of NOTCH Signaling by Gamma Secretase Inhibitor Engages the RB Pathway. (2009). Clinical Cancer Research.
Sources
- 1. researchgate.net [researchgate.net]
- 2. investors.immunome.com [investors.immunome.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate the side effects of pan-Notch inhibition in research
Topic: Strategies to Mitigate On-Target Side Effects of Pan-Notch Inhibition
Welcome to the Notch Therapeutics Support Hub
Current Context: You are likely experiencing dose-limiting toxicities (DLTs) in your preclinical models, specifically gastrointestinal (GI) goblet cell metaplasia , weight loss, or severe diarrhea. These are not "off-target" effects; they are the direct result of blocking Notch1 and Notch2 signaling in the intestinal crypts, which regulates the absorptive-vs-secretory lineage decision.
This guide provides three validated modules to bypass these bottlenecks without compromising therapeutic efficacy.
Module 1: The "Goblet Cell Crisis" & Glucocorticoid Rescue
Problem: Continuous pan-Notch inhibition (using GSIs like DAPT, DBZ, or BMS-906024) forces intestinal crypt progenitor cells to differentiate exclusively into secretory goblet cells. This leads to massive mucus secretion, loss of absorptive surface area, and rapid weight loss.
Solution: Co-administration of Glucocorticoids (Dexamethasone).[1][2]
Mechanism of Action
Research (Real et al., 2009) identified that while Notch inhibition upregulates Klf4 (driving goblet cell differentiation), Dexamethasone induces Cyclin D2 (Ccnd2). This maintains the proliferative capacity of the crypt cells, effectively "masking" the toxicity without reactivating the Notch pathway in the tumor.
Experimental Protocol: Dexamethasone Co-treatment
For a standard mouse xenograft model (approx. 20-25g body weight)
| Reagent | Dosage | Route | Frequency | Notes |
| GSI (e.g., DBZ) | 10–30 mg/kg | IP/Oral | Daily / Pulsed | Suspend in 0.5% Methocel or corn oil. |
| Dexamethasone | 10–15 mg/kg | IP | Daily | Must be administered concurrently with GSI. |
| Glucose Water | 5% solution | Oral | Ad libitum | Prevents hypoglycemia/dehydration from diarrhea. |
Critical Warning: Monitor animals for steroid-induced side effects (muscle atrophy, immunosuppression) if treatment exceeds 21 days.
Visualizing the Rescue Mechanism
The following diagram illustrates how Dexamethasone intersects with the Notch-blocked pathway to prevent toxicity.
Caption: GSI blocks Notch, lifting Hes1 repression of Math1, causing metaplasia. Dexamethasone bypasses this by driving Ccnd2-mediated proliferation.
Module 2: Dosing Schedules (Intermittent vs. Continuous)
FAQ: My animals lose 15% body weight by Day 5. Should I lower the dose? Answer: Do not lower the dose; change the schedule . Continuous inhibition is rarely necessary for anti-tumor efficacy but is always toxic to the gut. The gut epithelium turns over every 3–5 days. You must provide a "drug holiday" for stem cell regeneration.
Recommended Dosing Schemes
| Schedule | Description | Pros | Cons | Best For |
| Continuous | Daily dosing (QD) | Maximum target suppression | Severe GI toxicity (lethal <7 days) | Short-term PD studies (24-48h) |
| Intermittent (3+4) | 3 Days ON, 4 Days OFF | Allows gut recovery; tolerable long-term | Potential tumor regrowth during OFF period | Efficacy studies (Xenografts) |
| Pulsed (1+6) | 1 High Dose / Week | High Cmax, minimal toxicity | Trough levels may drop below IC50 | Antibody-Drug Conjugates (ADCs) |
Decision Logic: If using a small molecule GSI, adopt the 3-ON / 4-OFF schedule immediately (Krop et al., 2012).
Module 3: Paralog-Specific Targeting (The "Sparing" Strategy)
FAQ: Can I avoid GI toxicity entirely? Answer: Yes, by abandoning pan-Notch inhibition. GI toxicity is driven almost exclusively by the combined inhibition of Notch1 and Notch2 .
The Specificity Matrix
Use this table to select the correct antibody or agent based on your target tissue.
| Receptor Target | Toxicity Profile | Therapeutic Indication | Reagent Example |
| Pan-Notch (1/2/3/4) | Severe GI (Diarrhea, Metaplasia) | Broad solid tumors | GSI (DAPT, RO4929097) |
| Notch1 Only | Mild GI, Vascular Neoplasms | T-ALL | Anti-Notch1 (OMP-52M51) |
| Notch2 Only | Mild GI | Marginal Zone Lymphoma | Anti-Notch2 |
| Notch3 Only | No GI Toxicity | Ovarian/Breast Cancer | Tarextumab (OMP-59R5) |
| Notch1 + Notch2 | Severe GI (Lethal) | Avoid this combination | Dual-antagonists |
Protocol Shift: If your tumor model is driven by Notch3 (common in ovarian cancer), switch from a GSI to a Notch3-specific antibody. You will eliminate gut toxicity completely (Wu et al., 2010).
Workflow: Selecting the Right Inhibitor
Caption: Logic flow for selecting the optimal mitigation strategy based on tumor biology and dosing requirements.
Module 4: Validation Protocols
Requirement: You must prove that your mitigation strategy (e.g., Dexamethasone) is protecting the gut without protecting the tumor.
Protocol: Alcian Blue Staining (Gut Integrity)
Purpose: To visualize goblet cells.[3][4][5] Healthy gut has moderate goblet cells; Toxic gut is "blue" (metaplasia).
-
Fixation: Harvest jejunum/ileum; fix in 10% neutral buffered formalin (24h).
-
Sectioning: Paraffin embed, cut at 5µm.
-
Staining:
-
Stain in Alcian Blue (pH 2.5) for 30 mins.
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Wash in running tap water (2 mins).
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Counterstain with Nuclear Fast Red (5 mins).
-
-
Readout: Count Alcian Blue+ cells per crypt.
-
Control: ~10-15% positive cells.
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GSI Toxicity: >50% positive cells (Metaplasia).
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GSI + Dex: ~15-20% positive cells (Rescued).
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Protocol: Biomarker Confirmation (Tumor Efficacy)
Ensure the tumor is still responding to the Notch inhibitor despite the "rescue" therapies.
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Target: HES1 (Hairy and Enhancer of Split-1).
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Method: qRT-PCR or Western Blot on tumor lysate.
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Success Criteria: HES1 levels must decrease by >50% in the GSI+Dex group compared to Vehicle. If HES1 is not suppressed, your GSI dose is too low or Dexamethasone is interfering (rare in non-lymphoid tumors).
References
-
Real, P. J., et al. (2009). "Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia." Nature Medicine, 15(1), 50–58.
-
Wu, Y., et al. (2010). "Therapeutic antibody targeting of individual Notch receptors."[6] Nature, 464(7291), 1052–1057.
-
Krop, I., et al. (2012). "Phase I pharmacologic and pharmacodynamic study of the gamma secretase (Notch) inhibitor MK-0752 in adult patients with advanced solid tumors." Journal of Clinical Oncology, 30(19), 2307–2313.
-
Milano, J., et al. (2004).[7] "Modulation of Notch Processing by γ-Secretase Inhibitors Causes Intestinal Goblet Cell Metaplasia and Induction of Genes Known to Specify Gut Secretory Lineage Differentiation."[7] Toxicological Sciences, 82(1), 341–358.[7]
Sources
- 1. NOTCH inhibition and glucocorticoid therapy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. academic.oup.com [academic.oup.com]
- 5. The Role of the Notch Signal Pathway in Mucosal Cell Metaplasia in Mouse Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Acquired Resistance to BMS-986115
Welcome to the Technical Support Center for BMS-986115 (also known as Varegacestat). BMS-986115 is a potent, orally bioavailable pan-Notch gamma-secretase inhibitor (GSI)[1]. By binding to the gamma-secretase complex, it blocks the proteolytic cleavage of Notch receptors, preventing the release and nuclear translocation of the Notch Intracellular Domain (NICD)[1].
While highly effective in Notch-addicted preclinical models, prolonged exposure frequently leads to acquired resistance[2]. As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights and self-validating experimental protocols to identify and overcome resistance in your assays.
Section 1: FAQs - Mechanisms of Acquired Resistance
Q1: My cell lines initially responded to BMS-986115, but are now resistant despite a confirmed reduction in NICD cleavage. What is driving this? A: When Notch cleavage is successfully inhibited but cells continue to proliferate, the most common cause is an "oncogenic switch" to compensatory survival pathways[2]. Loss-of-function mutations in PTEN or activating mutations in PIK3CA lead to hyperactivation of the PI3K/AKT/mTOR pathway[2]. This bypasses the cell's dependency on Notch signaling, allowing survival despite effective gamma-secretase inhibition .
Q2: I am treating T-ALL lines with BMS-986115, but NICD protein levels remain stubbornly high. Is the drug failing to engage the target? A: Not necessarily; you must investigate the genomic status of FBXW7. FBXW7 is an E3 ubiquitin ligase responsible for targeting NICD for proteasomal degradation[3]. If FBXW7 is mutated (a frequent event in T-Cell Acute Lymphoblastic Leukemia), the degradation of NICD is severely impaired. Consequently, even though BMS-986115 blocks new NICD generation, the pre-existing NICD has a drastically prolonged half-life, maintaining transcriptional activation of target genes like MYC and rendering the GSI ineffective .
Q3: Can resistance be driven by anti-apoptotic mechanisms rather than direct pathway bypass? A: Yes. Chronic Notch inhibition can trigger the compensatory upregulation of anti-apoptotic Bcl-2 family proteins[4]. This shifts the apoptotic threshold, allowing cells to evade GSI-induced cell death[4]. In these cases, combining BMS-986115 with BH3 mimetics (e.g., Venetoclax) can successfully restore apoptotic sensitivity .
Section 2: Troubleshooting Guide - Experimental Validation Workflows
To ensure scientific integrity, do not rely on a single genomic read-out. Use the following self-validating protocols to prove the causality of your observed resistance.
Protocol 1: Assessing PI3K/AKT Compensatory Activation
Causality Rationale: To prove that PI3K/AKT hyperactivation is the cause of resistance (rather than a bystander effect), you must demonstrate that dual inhibition of Notch and PI3K restores cytotoxicity. Methodology:
-
Protein Extraction: Lyse resistant and parental (sensitive) cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving the transient p-AKT signal).
-
Immunoblotting: Probe lysates for p-AKT (Ser473), total AKT, PTEN, and cleaved Notch1 (Val1744). A resistant phenotype driven by this bypass will show low cleaved Notch1 but high p-AKT.
-
Pharmacological Rescue: Plate resistant cells at
cells/well in a 96-well plate. Treat with a vehicle, BMS-986115 alone (10 nM - 1 µM), a PI3K inhibitor alone (e.g., Alpelisib), and the combination. -
Analysis: Measure viability at 72h using an ATP-based assay (e.g., CellTiter-Glo). Calculate the Combination Index (CI) using Chou-Talalay methods to confirm true synergy.
Protocol 2: Evaluating FBXW7 Status and NICD Half-Life (CHX Chase Assay)
Causality Rationale: A standard Western blot cannot distinguish between increased NICD production and decreased NICD degradation. A Cycloheximide (CHX) chase assay halts de novo protein synthesis, isolating degradation kinetics to definitively prove FBXW7 dysfunction. Methodology:
-
Pre-treatment: Treat cells with 100 nM BMS-986115 for 4 hours to establish a baseline of gamma-secretase blockade.
-
Translation Blockade: Add 50 µg/mL Cycloheximide (CHX) to the culture media to halt all new protein synthesis.
-
Time-Course Harvest: Harvest cell pellets at 0, 30, 60, and 120 minutes post-CHX addition.
-
Immunoblotting: Run lysates on an SDS-PAGE gel and probe for NICD and
-actin. -
Interpretation: In wild-type cells, NICD bands will rapidly diminish (half-life < 30 mins). In FBXW7-mutant resistant lines, NICD levels will remain stable across the entire 120-minute time course.
Section 3: Data Presentation
Table 1: Summary of Acquired Resistance Mechanisms to BMS-986115
| Resistance Mechanism | Primary Biomarker | Functional Consequence | Recommended Validation Assay | Potential Combination Strategy |
| FBXW7 Mutation | Prolonged NICD half-life | Sustained Notch signaling despite GSI | CHX Chase Assay | Proteasome inhibitors (e.g., Bortezomib) |
| PTEN Loss / PIK3CA Mut | Elevated p-AKT (Ser473) | Oncogenic switch to PI3K/AKT pathway | Dual inhibition viability assay | PI3K/AKT inhibitors (e.g., Alpelisib) |
| Bcl-2 Overexpression | High Bcl-2 / Low BAX | Evasion of GSI-induced apoptosis | Annexin V / PI Flow Cytometry | BH3 Mimetics (e.g., Venetoclax) |
| MAML2 Amplification | Sustained HES1 mRNA | Transcriptional bypass of NICD | RT-qPCR for Notch targets | CB-103 (Notch transcription inhibitor) |
Section 4: Visualizations
Mechanism of BMS-986115 action and bypass via FBXW7 mutation or PI3K/AKT activation.
Diagnostic workflow to determine the molecular mechanism of acquired resistance to BMS-986115.
References
-
Moore G, Annett S, McClements L, Robson T. "Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives." Cells. 2020; 9(6):1503.[Link]
-
O'Neil J, Grim J, Strack P, et al. "FBW7 mutations in leukemic cells mediate NOTCH pathway activation and resistance to gamma-secretase inhibitors." Journal of Experimental Medicine. 2007; 204(8):1813-1824.[Link]
-
Sergio I, Varricchio C, Squillante F, et al. "Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia." International Journal of Molecular Sciences. 2024; 25(23):12839.[Link]
Sources
Best practices for long-term storage and stability of BMS-986115
Executive Summary & Compound Profile
BMS-986115 (also known as AL102) is a potent, orally active gamma-secretase inhibitor (GSI) that selectively blocks the Notch signaling pathway.[1] Unlike non-selective GSIs that often cause severe gastrointestinal toxicity, BMS-986115 was developed to optimize the therapeutic window.
For researchers, the critical technical challenge with BMS-986115 is its hygroscopic nature and poor aqueous solubility . Improper storage or solvent selection will lead to compound hydrolysis, precipitation during in vivo dosing, and inconsistent IC50 data.
Compound Snapshot
| Property | Technical Detail |
| Chemical Name | BMS-986115; AL102; Notch Inhibitor 1 |
| Molecular Formula | C₂₆H₂₅F₇N₄O₃ |
| Molecular Weight | 574.49 g/mol |
| Target | Gamma-Secretase (Notch 1/2/3/4 signaling) |
| Physical State | White to off-white solid |
| Solubility (DMSO) | ~13 mg/mL (Requires sonication/warming) |
| Solubility (Water) | Insoluble (Precipitates immediately) |
Mechanism of Action (Visualized)
To understand why stability is crucial, one must understand the target. BMS-986115 prevents the intramembrane proteolysis of the Notch receptor. Degradation of the inhibitor leads to "leaky" inhibition, allowing the Notch Intracellular Domain (NICD) to translocate and activate oncogenes.
Figure 1: Mechanism of Action. BMS-986115 blocks the Gamma-Secretase complex, preventing the release of NICD and subsequent downstream gene transcription.
Storage & Stability: Best Practices
This section details the "Golden Rules" for maintaining compound integrity. These protocols are non-negotiable for GLP-grade experiments.
A. Solid Powder Storage
The solid form is stable but sensitive to moisture and oxidation.
-
Temperature: -80°C is optimal for storage >6 months.[2] -20°C is acceptable for <1 month.[2]
-
Atmosphere: Store under inert gas (Nitrogen or Argon) . The container must be sealed with Parafilm to prevent humidity ingress.
-
Desiccation: Always store the vial inside a secondary container (desiccator) with active silica gel.
B. Stock Solution (DMSO)[2][3]
-
Solvent: Use Anhydrous DMSO (≥99.9%).
-
Why? Standard DMSO is hygroscopic and absorbs water from the air. Water content >0.1% in DMSO can induce precipitation of BMS-986115 over time.
-
-
Concentration: Prepare stocks at 10 mM . Higher concentrations (e.g., 20 mM) approach the solubility limit (~22 mM) and increase the risk of crashing out upon freezing.
-
Freeze-Thaw: Limit to 3 cycles max . Aliquot immediately after preparation into single-use volumes (e.g., 20 µL or 50 µL).
C. Stability Summary Table
| Form | Condition | Stability Duration | Critical Precaution |
| Solid Powder | -80°C | 2 Years | Protect from light & moisture. |
| Solid Powder | -20°C | 6 Months | Store under Nitrogen.[2] |
| DMSO Stock | -80°C | 6 Months | Use Anhydrous DMSO only. |
| DMSO Stock | -20°C | 1 Month | Inspect for crystals before use. |
| Aqueous Working | 4°C / RT | < 2 Hours | Prepare FRESH immediately before use. |
Troubleshooting & Technical FAQ
This section addresses specific failure points reported by researchers in the field.
Q1: I tried to dissolve BMS-986115 in DMSO at 10 mM, but I see a cloudy suspension. Is the product defective?
-
Diagnosis: Likely not defective. BMS-986115 dissolves slowly and is sensitive to "wet" DMSO.
-
Solution:
-
Ensure your DMSO is fresh/anhydrous.
-
Sonication is mandatory. Sonicate in a water bath at 37°C–40°C for 5–10 minutes.
-
Vortex vigorously.
-
If the solution remains cloudy, centrifuge at 13,000 rpm for 1 minute. If a pellet forms, the concentration is too high or the DMSO is hydrated.
-
Q2: Can I store the diluted working solution (in PBS/Media) overnight?
-
Answer: No.
-
Reasoning: BMS-986115 is highly hydrophobic. In aqueous buffers (PBS, cell media), it is thermodynamically unstable and will micro-precipitate within hours. This "invisible" precipitation leads to lower effective concentration and false-negative IC50 results. Always prepare working dilutions immediately before addition to cells.
Q3: What is the best formulation for in vivo (mouse) dosing?
-
Challenge: Standard PBS formulations will clog needles and cause poor bioavailability.
-
Recommended Protocol (Solubility ~1.3 mg/mL):
-
10% DMSO (Solubilize powder here first).
-
40% PEG300 (Add slowly, vortex).
-
5% Tween-80 (Add, vortex).
-
45% Saline (Add last, slowly).
-
Note: If this crashes out, switch to 10% DMSO + 90% Corn Oil .
-
Standardized Protocols
Protocol A: Preparation of 10 mM Stock Solution
-
Calculate mass required:
.-
Example: For 1 mL of 10 mM stock, you need 5.74 mg.
-
-
Weigh BMS-986115 in a microcentrifuge tube.
-
Add Anhydrous DMSO .
-
Warm the tube to 37°C for 2 minutes.
-
Sonicate for 5 minutes until strictly clear.
-
Aliquot into light-protective (amber) tubes.
-
Purge with Nitrogen gas before closing the lid.
-
Store at -80°C.
Protocol B: Quality Control Check (HPLC)
If you suspect degradation, run this QC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm.
-
Pass Criteria: Single peak >98% purity. Retention time shift indicates hydrolysis.
Workflow Visualization: Solvent Selection
Figure 2: Decision Matrix for Solvent Selection and Formulation. Green paths indicate validated workflows.
References
-
Clinical Trial NCT01986218. Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors.[3] Bristol-Myers Squibb.[2][3][4] Available at: [Link][3]
-
Gavai, A. V., et al. Bis(fluoroalkyl)-1,4-benzodiazepinone compounds as notch inhibitors.[2] WO2014047372A1.[2] (Patent describing synthesis and chemical properties).
-
National Institutes of Health (NIH). BMS-986115 PubChem Compound Summary. Available at: [Link]
Sources
Validation & Comparative
Comparative Guide: BMS-986115 (AL102) versus Other Gamma-Secretase Inhibitors
[1]
Executive Summary: The Pivot from Neurodegeneration to Oncology
Gamma-secretase inhibitors (GSIs) represent a pharmacological class that has undergone a radical paradigm shift. Originally developed to block Amyloid Precursor Protein (APP) cleavage for Alzheimer’s Disease (AD), early candidates like Semagacestat failed due to severe "on-target" toxicity—specifically, the inhibition of Notch signaling which is vital for intestinal stem cell differentiation.
BMS-986115 (now developed as AL102) represents the strategic pivot of this class into oncology. Unlike its predecessors designed to spare Notch, BMS-986115 is engineered to potently inhibit Notch , exploiting the very mechanism that caused toxicity in AD trials to treat Notch-driven malignancies (e.g., Desmoid Tumors, T-ALL).
This guide compares BMS-986115 against:
-
BMS-906024 (AL101): Its intravenous (IV) counterpart.
-
Nirogacestat (PF-03084014): The current clinical benchmark (FDA-approved for desmoid tumors).
-
Avagacestat (BMS-708163): A "Notch-sparing" GSI designed for AD (historical contrast).
Part 1: Molecular Mechanism & Selectivity Profile
The Gamma-Secretase Complex
Gamma-secretase is an intramembrane protease complex consisting of four essential subunits: Presenilin (PS1/PS2) , Nicastrin , PEN-2 , and APH-1 .[1][2][3] It cleaves type I transmembrane proteins, most notably APP and Notch receptors (Notch1–4) .
Mechanism of Action: S3 Cleavage Blockade
BMS-986115 functions as a non-competitive, pan-Notch inhibitor.
-
Ligand Binding: Delta-like (DLL) or Jagged ligands bind the Notch receptor.[2]
-
ADAM Cleavage (S2): The extracellular domain is shed.
-
Gamma-Secretase Cleavage (S3): This is the therapeutic target. BMS-986115 binds the Presenilin subunit, preventing the intramembrane cleavage that releases the Notch Intracellular Domain (NICD) .
-
Transcriptional Arrest: Without NICD translocation to the nucleus, the transcription of downstream targets (e.g., HES1, HEY1, MYC) is halted, inducing apoptosis in Notch-dependent tumor cells.
Pathway Visualization
The following diagram illustrates the critical intervention point of BMS-986115 compared to upstream antibody approaches.
Figure 1: Mechanism of Action. BMS-986115 binds the Gamma-Secretase complex, blocking the S3 cleavage required to release NICD, thereby silencing downstream oncogenic transcription.
Part 2: Comparative Analysis of Leading GSIs
The following table synthesizes data from preclinical and clinical literature to benchmark BMS-986115 against its peers.
| Feature | BMS-986115 (AL102) | BMS-906024 (AL101) | Nirogacestat | Avagacestat (BMS-708163) |
| Primary Indication | Oncology (Desmoid, Multiple Myeloma) | Oncology (ACC, T-ALL) | Oncology (Desmoid Tumors) | Alzheimer's (Discontinued) |
| Route of Admin | Oral (PO) | Intravenous (IV) | Oral (PO) | Oral (PO) |
| Selectivity | Pan-Notch Inhibitor | Pan-Notch Inhibitor | Pan-Notch Inhibitor | Notch-Sparing (193x APP selectivity) |
| Potency (IC50) | Notch1: ~7.8 nMNotch3: ~8.5 nM | Notch1: ~1.6 nM | Notch: ~6.2 nM | APP: 0.3 nMNotch: 58 nM |
| Dosing Strategy | Intermittent (e.g., BIW) or QD | Weekly IV | BID (Twice Daily) | QD (Continuous) |
| Key Toxicity | Diarrhea (Grade 1-2), Hypophosphatemia | Diarrhea, Nausea | Diarrhea, Ovarian Dysfunction | Severe GI Toxicity, Skin Cancer |
| Status | Clinical Development (Ayala) | Clinical Development (Ayala) | FDA Approved (2023) | Failed Phase 2 |
Technical Insight: The "Pulsed" Dosing Advantage
A critical differentiator for BMS-986115 is its pharmacokinetic (PK) profile.
-
The Problem: Continuous Notch inhibition (like Semagacestat) causes goblet cell metaplasia in the gut (severe diarrhea).
-
The BMS-986115 Solution: Its oral bioavailability and moderate half-life (~15 hours) allow for intermittent dosing schedules (e.g., 2 days on, 5 days off; or Twice Weekly).[4] This "pulsed" inhibition is sufficient to induce apoptosis in sensitive tumors (which often require sustained Notch signals) while allowing the gut epithelium (which regenerates rapidly) to recover during the "off" periods.
Part 3: Experimental Protocols for Validation
To objectively compare BMS-986115 with other GSIs, researchers must validate two parameters: Potency (IC50) and On-Target Selectivity .
Protocol A: Notch Reporter Assay (In Vitro Potency)
Purpose: To quantify the inhibition of Notch transcriptional activity.
Materials:
-
Cell Line: T-ALL cell lines (e.g., HPB-ALL or KOPT-K1) or engineered U2OS cells.
-
Reporter: Luciferase vector driven by 4x CSL-binding sites (Notch responsive element).
-
Control: Renilla luciferase (constitutive) for normalization.
-
Compounds: BMS-986115, DAPT (positive control), DMSO (vehicle).
Step-by-Step Workflow:
-
Seeding: Plate cells at 10,000 cells/well in 96-well white-walled plates.
-
Transfection: If using U2OS, co-transfect Notch1ΔE (constitutively active substrate) and the Luciferase reporter. Note: T-ALL lines often have endogenous high Notch.
-
Treatment:
-
Prepare 10-point serial dilutions of BMS-986115 (Start: 10 µM, Dilution factor: 1:3).
-
Add compounds to cells 24 hours post-seeding.
-
Include "No Cell" and "DMSO only" controls.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Readout:
-
Lyse cells using Passive Lysis Buffer.
-
Add Luciferase substrate (e.g., Dual-Glo).
-
Measure luminescence on a plate reader.
-
-
Analysis: Calculate the ratio of Firefly/Renilla signal. Fit data to a non-linear regression model (4-parameter logistic) to derive IC50.
Protocol B: In Vivo Pharmacodynamic (PD) Assessment
Purpose: To verify Notch pathway inhibition in tumor xenografts.
Materials:
-
Model: Mice bearing Notch-dependent xenografts (e.g., HCC1187 breast cancer).
-
Dosing: BMS-986115 suspended in 0.5% Methocel/0.1% Tween 80.
Workflow:
-
Dose Administration: Administer single oral dose (e.g., 5, 10, 25 mg/kg).
-
Harvest: Collect tumors at T=4h, 12h, and 24h post-dose.
-
Biomarker Analysis (RT-qPCR):
-
Extract RNA from tumor tissue.
-
Target Gene: HES1 (Hairy and Enhancer of Split-1). HES1 has a short half-life (~20 min), making it an ideal real-time indicator of Notch activity.
-
Housekeeping Gene: GAPDH or ACTB.
-
-
Validation Criteria: A successful GSI candidate must suppress HES1 mRNA by >50% for at least 8–12 hours to achieve therapeutic efficacy.
Part 4: Strategic Selection Guide (Decision Tree)
Use this logic flow to select the appropriate GSI for your research context.
Figure 2: GSI Selection Logic. Choosing the right inhibitor depends on the target substrate (APP vs. Notch) and the required pharmacokinetic profile (Oral vs. IV).
References
-
Gavai, A. V., et al. (2015). "Discovery of Clinical Candidate BMS-906024: A Potent Pan-Notch Inhibitor for the Treatment of Leukemia and Solid Tumors."[5][6] ACS Medicinal Chemistry Letters.
-
Pant, S., et al. (2018).[7] "A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours." Investigational New Drugs.
-
Gillman, K. W., et al. (2010).[8] "Discovery and Evaluation of BMS-708163, a Potent, Selective and Orally Bioavailable γ-Secretase Inhibitor." ACS Medicinal Chemistry Letters.
-
Messersmith, W. A., et al. (2015). "Notch pathway inhibition with LY3039478 in patients with advanced solid tumors and lymphomas." Journal of Clinical Oncology.
-
Ayala Pharmaceuticals. (2020). "AL102 (BMS-986115) Mechanism and Clinical Development in Desmoid Tumors."
-
Kummar, S., et al. (2023). "Nirogacestat, a Gamma-Secretase Inhibitor for Desmoid Tumors." The New England Journal of Medicine.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osugacestat [drugs.ncats.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BMS-708163 - LKT Labs [lktlabs.com]
Comparing the efficacy of BMS-986115 and crenigacestat
Comparative Efficacy of BMS-986115 and Crenigacestat: A Technical Guide to Gamma-Secretase Inhibition in Oncology
Mechanistic Framework: Targeting the Notch Pathway
The Notch signaling pathway is a highly conserved, intercellular communication mechanism that regulates cell fate, proliferation, and survival. Aberrant Notch activation—often driven by gain-of-function mutations or receptor overexpression—is a well-documented oncogenic driver in malignancies such as T-cell acute lymphoblastic leukemia (T-ALL), adenoid cystic carcinoma, and breast cancer (1[1]).
Pharmacological intervention has heavily focused on gamma-secretase inhibitors (GSIs). Following initial S2 cleavage by ADAM metalloproteases, the gamma-secretase multi-subunit complex performs the critical S3 cleavage of the Notch receptor (2[2]). By inhibiting this complex, GSIs like BMS-986115 (Varegacestat/AL102) and Crenigacestat (LY3039478) prevent the release and nuclear translocation of the Notch Intracellular Domain (NICD), thereby silencing downstream transcription of target genes such as HES1, HEY1, and MYC (3[3], 4[4]).
Notch signaling pathway and the mechanism of gamma-secretase inhibitors.
Compound Profiles & Efficacy Metrics
While both compounds act as pan-Notch inhibitors, their pharmacokinetic properties and clinical development trajectories differ significantly. Crenigacestat exhibits a slightly more potent in vitro profile, whereas BMS-986115 has demonstrated a tolerability profile that supports continuous daily dosing.
| Metric | BMS-986115 (Varegacestat) | Crenigacestat (LY3039478) |
| Target | Gamma-secretase (Pan-Notch 1-4) | Gamma-secretase (Pan-Notch 1-4) |
| In Vitro Potency (IC50) | 7.8 nM (Notch 1), 8.5 nM (Notch 3) (5[5]) | ~1.0 nM (across most tumor lines) () |
| Clinical Dosing Strategy | 1.5 mg Once Daily (QD) continuous (6[6]) | 50 mg Three Times a Week (TIW) intermittent (7[7]) |
| Primary DLTs | Diarrhea, nausea, hypophosphatemia (6[6]) | Diarrhea, nausea, vomiting, malaise (7[7]) |
| Translational Focus | Desmoid tumors, advanced solid tumors | Adenoid cystic carcinoma, soft tissue sarcoma |
Experimental Methodologies for Preclinical Validation
To objectively compare the efficacy of these two compounds, researchers must utilize a self-validating experimental workflow. The following protocols are designed to confirm on-target causality by tracking the exact molecular sequence: from receptor cleavage inhibition to transcriptional silencing.
Protocol A: Target Engagement Validation via NICD Immunoblotting
Rationale: Measuring total Notch expression is insufficient for GSI validation, as the receptor is still synthesized and trafficked to the membrane. Active GSIs specifically deplete the cleaved NICD.
-
Cell Culture & Treatment : Seed Notch-dependent cell lines (e.g., K07074 or T-ALL lines) at
cells/well in 6-well plates. Treat with vehicle (0.1% DMSO), BMS-986115 (10 nM), and Crenigacestat (5 nM) for 24 hours. -
Protein Extraction : Lyse cells on ice using RIPA buffer supplemented heavily with protease and phosphatase inhibitors. Critical Step: NICD is rapidly degraded by the proteasome; ensure rapid lysis and keep samples at 4°C.
-
Immunoblotting : Resolve 30 µg of protein lysates on 4-12% Bis-Tris gradient gels. Transfer to PVDF membranes.
-
Detection : Probe with a Val1744-specific anti-cleaved Notch1 antibody (this epitope is only exposed post-gamma-secretase cleavage). Use GAPDH or β-actin as a loading control.
-
System Validation : A successful assay will demonstrate a dose-dependent reduction in the ~110 kDa NICD band without altering the ~300 kDa full-length Notch receptor levels, confirming precise gamma-secretase inhibition.
Protocol B: Downstream Transcriptional Repression via RT-qPCR
Rationale: Depletion of NICD must translate to the transcriptional silencing of canonical Notch targets to confirm functional, system-wide efficacy.
-
RNA Isolation : Extract total RNA using a standard silica-column-based method 48 hours post-treatment.
-
cDNA Synthesis : Reverse transcribe 1 µg of high-quality RNA (A260/280 > 1.8) using random hexamers and M-MLV reverse transcriptase.
-
qPCR Execution : Amplify canonical Notch targets (HES1, HEY1, and MYC) using SYBR Green chemistry. Normalize expression data to ACTB or 18S rRNA using the
method. -
System Validation : Both BMS-986115 and Crenigacestat should suppress HES1/HEY1 relative expression by >80% at their respective IC90 concentrations compared to the DMSO control. Failure to suppress these targets despite NICD depletion suggests off-target compensatory pathways (e.g., crosstalk with Wnt or Hedgehog).
Clinical & Translational Insights
The primary divergence between BMS-986115 and Crenigacestat in a translational setting lies in their dosing schedules, which are dictated by on-target toxicities. Gamma-secretase is heavily involved in the differentiation of intestinal crypt cells. Chronic inhibition leads to goblet cell metaplasia, resulting in severe secretory diarrhea—the hallmark DLT of this drug class (8[8]).
Crenigacestat is typically administered on an intermittent schedule (50 mg TIW) to allow the gastrointestinal epithelium time to recover between doses (7[7]). Conversely, Phase I trials of BMS-986115 demonstrated a pharmacokinetic profile that allowed for continuous daily dosing (1.5 mg QD) while keeping GI toxicities manageable with standard medical interventions (6[6]). For tumors highly addicted to Notch signaling, the continuous target engagement afforded by BMS-986115 may prevent the rebound tumor growth occasionally observed during the "off" days of intermittent GSI regimens.
References
-
Pharmacological disruption of the Notch transcription factor complex Source: PNAS URL:[Link]
-
Targeting the DLL/Notch Signaling Pathway in Cancer: Challenges and Advances in Clinical Development Source: ABL Bio / Molecular Cancer Therapeutics URL:[Link]
-
Bms-986115 | C26H25F7N4O3 | CID 73388393 Source: PubChem - NIH URL: [Link]
-
Crenigacestat | C22H23F3N4O4 | CID 71236992 Source: PubChem - NIH URL:[Link]
-
A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours Source: PMC - NIH URL:[Link]
-
A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors Source: PMC - NIH URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. ablbio.com [ablbio.com]
- 3. Bms-986115 | C26H25F7N4O3 | CID 73388393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1 study of crenigacestat (LY3039478), the Notch inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Target Validation Guide: BMS-986115 (Linrodostat) via Genetic Approaches
Executive Summary: The Crisis of Specificity
The failure of Epacadostat in Phase 3 (ECHO-301) sent shockwaves through the immuno-oncology field, forcing a re-evaluation of Indoleamine 2,3-dioxygenase 1 (IDO1) as a target. While the target rationale remains sound—IDO1 mediates immune escape via T-cell suppression—the specificity of small molecule inhibitors is under intense scrutiny.
BMS-986115 (Linrodostat) represents a next-generation IDO1 inhibitor with a distinct heme-binding mechanism. However, biochemical potency (IC50) is no longer sufficient proof of efficacy. To de-risk clinical translation, we must validate that cellular phenotypic changes are driven exclusively by IDO1 inhibition and not by off-target toxicity.
This guide outlines a rigorous Genetic Validation Workflow . By comparing BMS-986115 against a CRISPR-Cas9 generated IDO1 null background, we establish an "absolute negative control," allowing us to mathematically isolate on-target efficacy from off-target noise.
The Target & The Tool: Mechanism of Action
To design a valid experiment, we must first map the signaling architecture. IDO1 is an interferon-inducible enzyme that catabolizes Tryptophan (Trp) into Kynurenine (Kyn).
-
The Drug: BMS-986115 binds directly to the heme cofactor within IDO1, locking the enzyme in an inactive state.
-
The Biological Consequence: Reduced Kyn/Trp ratio
Restoration of mTOR signaling in T-cells T-cell proliferation.
Pathway Visualization
The following diagram illustrates the IDO1 pathway and the intervention points for both BMS-986115 and Genetic Knockout (KO).
Figure 1: Mechanistic intervention points.[1] BMS-986115 inhibits the protein product, whereas CRISPR eliminates the source gene, creating a zero-background baseline.
Comparative Analysis: Drug vs. Genetic Standard
Before commencing wet-lab work, it is critical to benchmark BMS-986115 against its primary competitor (Epacadostat) and the genetic gold standard.
Table 1: Performance & Specificity Profile
| Feature | BMS-986115 (Linrodostat) | Epacadostat (Incyte) | Genetic KO (CRISPR) |
| Mechanism | Heme-binding / Competitive | Heme-binding / Competitive | Gene Deletion (NHEJ) |
| Potency (IC50) | ~1–5 nM (Cellular) | ~10–20 nM (Cellular) | Absolute (0% Activity) |
| Selectivity | >1000x vs. TDO2 / IDO2 | >100x vs. TDO2 | Absolute (Target Specific) |
| Off-Target Risk | Low (Optimized SAR) | Moderate (AHR agonism debated) | None (Reference Standard) |
| Reversibility | Reversible | Reversible | Permanent |
Key Insight: If BMS-986115 exhibits toxicity or phenotypic effects in the Genetic KO cell line (where IDO1 is absent), those effects are definitively off-target .
Protocol: The "Self-Validating" Workflow
This protocol uses an isogenic pair (Wild Type vs. IDO1 KO) to validate the drug.
Phase A: Cell Engineering (The Negative Control)
Objective: Create an IDO1-null cell line to serve as the background for specificity testing.
-
Cell Selection: Use HeLa or SK-OV-3 cells.
-
Reasoning: These lines have low basal IDO1 but massive inducibility upon IFN-γ treatment, providing a high dynamic range.
-
-
CRISPR Design:
-
Target Exon 3 or 4 of IDO1 (conserved catalytic domain).
-
Validation: Verify KO via Western Blot after 24h IFN-γ stimulation. (Unstimulated cells will show no IDO1, leading to false confirmation).
-
-
Clonal Expansion: Isolate single clones to ensure a homogeneous null background.
Phase B: The Interaction Matrix (The Experiment)
Objective: Measure Kynurenine production and Cell Viability across four conditions.
Reagents:
-
Inducer: Recombinant Human IFN-γ (100 ng/mL).
-
Substrate: L-Tryptophan (100 µM excess in media).
-
Drug: BMS-986115 (Dose curve: 0.1 nM to 10 µM).
Workflow Diagram:
Figure 2: Experimental workflow. Parallel processing of WT and KO lines ensures that any signal observed in the KO line is flagged as non-specific.
Phase C: Analytical Readout (LC-MS/MS)
Do not rely on Ehrlich’s reagent (colorimetric); it cross-reacts with other indoles. Use LC-MS for pharmaceutical-grade validation.
-
Supernatant Collection: Harvest media at 24h and 48h.
-
Protein Precipitation: Add MeOH (1:3 ratio) to remove albumin.
-
Quantification: Measure Kynurenine (m/z 209.1) and Tryptophan (m/z 205.1) .
-
Calculation: Calculate conversion rate:
.
Data Interpretation & Decision Logic
How do you interpret the results? Use this logic tree to validate BMS-986115.
Scenario 1: The Ideal "On-Target" Profile
-
WT Cells: Drug dose-dependently reduces Kyn levels.
-
KO Cells: Kyn levels are undetectable (baseline) regardless of drug concentration.
-
Viability: No toxicity observed in KO cells even at high drug concentrations (10 µM).
Scenario 2: The "Off-Target" Warning
-
KO Cells: Drug treatment causes cell death or morphological changes.
Scenario 3: The "Rescue" Failure
-
Experiment: Add exogenous Kynurenine to drug-treated WT cells.
-
Expectation: If the drug works solely by depleting Kyn, adding Kyn back should reverse the T-cell suppression.
-
Failure: If adding Kyn fails to rescue T-cell proliferation, the drug has off-target immunosuppressive effects.
Figure 3: Decision matrix for validating BMS-986115 specificity.
References
-
Balog, A., et al. (2021). "Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor."[2] Molecular Cancer Therapeutics.[2]
-
Long, G. V., et al. (2019). "Epacadostat plus pembrolizumab versus placebo plus pembrolizumab in patients with unresectable or metastatic melanoma (ECHO-301/KEYNOTE-252): a phase 3, randomised, double-blind study." The Lancet Oncology.
-
Hornyák, L., et al. (2018). "The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy." Frontiers in Immunology.
-
Platten, M., et al. (2019). "Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond." Nature Reviews Drug Discovery.
Sources
Cross-Validation of BMS-986115 Activity in Different Cancer Cell Lines
Content Type: Publish Comparison Guide Subject: BMS-986115 (AL102) - Pan-Notch/Gamma-Secretase Inhibitor[1]
Executive Summary
BMS-986115 , also known as AL102 , is a potent, orally bioavailable, selective inhibitor of gamma-secretase (GS) . By blocking the gamma-secretase complex, it prevents the intramembrane cleavage of Notch receptors (Notch 1-4), thereby inhibiting the release of the Notch Intracellular Domain (NICD) and suppressing downstream oncogenic transcription.
This guide provides a technical framework for cross-validating BMS-986115 activity across diverse cancer cell lineages. Unlike first-generation GSIs (e.g., DAPT), BMS-986115 exhibits superior pharmacokinetics and pan-Notch inhibitory potential, making it a critical candidate for treating Notch-driven malignancies such as T-cell Acute Lymphoblastic Leukemia (T-ALL) and Desmoid Tumors.
Mechanistic Foundation: The Notch Signaling Cascade
To validate BMS-986115, one must understand its specific point of intervention. The Notch pathway relies on regulated proteolysis. BMS-986115 acts at the S3 cleavage site, preventing the liberation of NICD.
Figure 1: Mechanism of Action. BMS-986115 inhibits the Gamma-Secretase complex, preventing the S3 cleavage required to release the active NICD transcription factor.
Comparative Profiling: BMS-986115 vs. Alternatives
When benchmarking BMS-986115, it is essential to compare it against both clinical standards and preclinical research tools.
| Feature | BMS-986115 (AL102) | RO4929097 | DAPT |
| Class | Pan-Notch / GSI | Selective GSI | Preclinical GSI |
| Primary Target | Presenilin / Gamma-Secretase | Gamma-Secretase | Gamma-Secretase |
| Potency (Cellular IC50) | Single-digit nM (e.g., ~1-10 nM) | Low nM (~10-50 nM) | High nM / Low µM (~200+ nM) |
| Selectivity | High selectivity for Notch 1-4 | High, but variable bioavailability | Low (Broad spectrum) |
| Clinical Status | Phase II (Desmoid Tumors) | Discontinued (Phase II) | Research Tool Only |
| Reversibility | Reversible | Reversible | Reversible |
Key Insight: BMS-986115 distinguishes itself from DAPT by having significantly higher potency (requiring ~100x lower concentration for equivalent NICD suppression) and better metabolic stability than RO4929097.
Experimental Validation: Protocols & Workflows
To objectively cross-validate activity, use a Notch-Responsive Luciferase Reporter Assay . This provides a quantitative readout of transcriptional suppression, superior to semi-quantitative Western blots.
Protocol: HES1-Luciferase Reporter Assay
Objective: Determine the EC50 of BMS-986115 in suppressing Notch-mediated transcription.
Reagents:
-
Cell Line: MDA-MB-231 (TNBC) or HPB-ALL (T-ALL).
-
Reporter: pHES1-Luc (Firefly luciferase driven by HES1 promoter).
-
Control: Renilla luciferase (constitutive) for normalization.
-
Ligand: Recombinant Human DLL4 (coated on plates) or EDTA (for ligand-independent activation).
Step-by-Step Methodology:
-
Plate Coating (Day 0): Coat 96-well white-walled plates with Recombinant DLL4 (1 µg/mL) in PBS overnight at 4°C to stimulate Notch signaling.
-
Seeding & Transfection (Day 1):
-
Seed cells at 20,000 cells/well.[2]
-
Transiently transfect with pHES1-Luc and Renilla vectors using Lipofectamine.
-
-
Treatment (Day 2):
-
Remove media.[3]
-
Add BMS-986115 in a serial dilution (e.g., 0.1 nM to 1000 nM).
-
Include RO4929097 (Positive Control) and DMSO (Negative Control).
-
Incubate for 24 hours.
-
-
Detection (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Add Luciferase Assay Substrate (Firefly)
Measure Luminescence. -
Add Stop & Glo Reagent (Renilla)
Measure Luminescence.
-
-
Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot % Inhibition vs. Log[Concentration].
Figure 2: Workflow for HES1-Luciferase Reporter Assay. This system quantifies the functional downstream effect of Notch inhibition.
Cell Line Cross-Validation Strategy
Efficacy must be validated across different tissue origins to confirm "pan-Notch" activity.
A. Hematological Model: T-ALL (T-cell Acute Lymphoblastic Leukemia)[4]
-
Cell Lines: HPB-ALL or SUP-T1 .
-
Rationale: These lines harbor activating NOTCH1 mutations (e.g., heterodimerization domain mutations) that render them "Notch-addicted."
-
Expected Result: High sensitivity. BMS-986115 should induce G0/G1 cell cycle arrest and apoptosis.
-
Biomarker Check: Look for rapid downregulation of MYC mRNA (a direct Notch target in T-ALL).
B. Solid Tumor Model: Triple-Negative Breast Cancer (TNBC)[3]
-
Cell Lines: MDA-MB-231 .[3]
-
Rationale: This line exhibits high intrinsic Notch activity driving Epithelial-to-Mesenchymal Transition (EMT) and metastasis.
-
Expected Result: Moderate sensitivity. BMS-986115 may not induce apoptosis alone but should significantly inhibit migration/invasion assays and downregulate EMT markers (e.g., Snail, Slug).
C. Data Interpretation Table
| Cell Line | Tissue Origin | Driver Mutation | Primary Readout | Expected IC50 Range |
| HPB-ALL | T-Cell Leukemia | NOTCH1 (HD/PEST) | Apoptosis / Viability | < 10 nM |
| MDA-MB-231 | Breast (TNBC) | KRAS / BRAF | Migration / EMT Markers | 10 - 50 nM |
| MCF-7 | Breast (Luminal) | Low Notch | Specificity Control | > 1000 nM (Resistant) |
References
-
National Institutes of Health (NIH). A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. PubMed. [Link]
-
ClinicalTrials.gov. Phase I Ascending Multiple-Dose Study of BMS-986115 in Subjects With Advanced Solid Tumors (NCT01986218).[Link]
-
Krop, I., et al. Phase I study of the gamma-secretase inhibitor RO4929097 in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
-
Real, P.J., et al. Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia. Nature Medicine. [Link]
Sources
BMS-986115 vs. Notch-1 specific inhibitors: a comparative analysis
As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently encounter the "precision versus breadth" dilemma. The Notch signaling pathway—a master regulator of cell fate, cancer stem cell (CSC) maintenance, and tumor angiogenesis—perfectly encapsulates this challenge. When designing therapeutic strategies, we must choose between shutting down the entire pathway or surgically targeting a single receptor.
This guide provides an objective, data-driven comparison between BMS-986115 (Varegacestat/AL102) , a highly potent pan-Notch γ-secretase inhibitor (GSI), and Notch-1 specific inhibitors (such as targeted monoclonal antibodies). By dissecting their mechanisms, efficacy, and dose-limiting toxicities, we can better design self-validating experimental workflows for preclinical evaluation.
Mechanistic Divergence: Pan-Inhibition vs. Targeted Blockade
Notch signaling is unique because it relies on mechanical force rather than simple diffusion. Ligands (Jagged/DLL) on a "sender" cell bind to Notch receptors on a "receiver" cell, exposing a cleavage site. ADAM metalloproteases perform the first cut, followed by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD) into the nucleus to activate target genes (e.g., HES1, MYC).
BMS-986115 acts as a broad-spectrum blockade. By inhibiting γ-secretase, it prevents the release of NICD across all four mammalian Notch receptors (Notch 1-4) with low nanomolar potency, demonstrating IC50s of 7.8 nM and 8.5 nM for Notch 1 and 3, respectively [1][1].
Conversely, Notch-1 specific inhibitors —such as monoclonal antibodies targeting the Negative Regulatory Region (NRR) or Ligand-Binding Domain (LBD)—prevent the conformational changes required for cleavage exclusively in Notch-1 [2][2]. This receptor-specific approach aims to circumvent the severe gastrointestinal toxicities historically associated with pan-Notch inhibition.
Mechanistic intervention points of BMS-986115 (pan-Notch) versus Notch-1 specific inhibitors.
Comparative Performance & Toxicity Profiles
To objectively evaluate these two classes, we must look at their pharmacological profiles and clinical realities. BMS-986115 has demonstrated robust anti-tumor activity in solid tumor xenografts and advanced clinical trials [3][3]. However, pan-Notch inhibition inevitably targets Notch-1 and Notch-2 simultaneously in the intestinal crypts. This forces progenitor cells to differentiate into secretory goblet cells, leading to dose-limiting secretory diarrhea.
Notch-1 specific inhibitors spare Notch-2, thereby preserving intestinal homeostasis. Yet, this precision comes with trade-offs: tumors often upregulate Notch-3 or Notch-4 to bypass the blockade. Furthermore, chronic Notch-1 specific inhibition has been linked to the development of vascular tumors in the liver in murine models, necessitating careful safety evaluations [4][4].
Quantitative Data Comparison
| Parameter | BMS-986115 (Pan-Notch Inhibitor) | Notch-1 Specific Inhibitors (e.g., NRR mAbs) |
| Primary Target | γ-secretase complex (Presenilin) | Notch-1 NRR or LBD domains |
| Receptor Coverage | Notch 1, 2, 3, and 4 | Notch-1 exclusively |
| Notch-1 IC₅₀ | 7.8 nM | ~0.13 nM to 5.0 nM |
| Notch-3 IC₅₀ | 8.5 nM | >10,000 nM (No binding) |
| Dose-Limiting Toxicity | Gastrointestinal (Goblet cell metaplasia) | Hepatic vascular tumors (chronic use) |
| Clinical Stage | Phase I/II (Solid Tumors) | Phase I / Preclinical |
| Resistance Mechanism | Target mutation (rare) | Receptor redundancy (Notch-3/4 upregulation) |
Self-Validating Experimental Protocols
Step-by-step workflow for evaluating Notch inhibitor specificity in ligand-dependent co-cultures.
Protocol 1: Ligand-Dependent Notch Co-Culture Assay (In Vitro Specificity)
-
Causality Check: Why use a co-culture system? Notch activation requires trans-interaction between cells. Soluble ligands often act as antagonists rather than agonists. By using a stable "sender" cell line, we force a physiological mechanotransduction event, ensuring the inhibitor is tested against true receptor activation.
-
Methodology:
-
Cell Preparation: Culture murine 3T3 fibroblasts stably expressing human Jagged-1 (Sender cells) and a human cancer cell line (e.g., TALL-1) expressing wild-type Notch receptors (Receiver cells).
-
Co-culture Initiation: Plate Sender cells in a 6-well plate to 80% confluency. Overlay Receiver cells at a 1:1 ratio.
-
Inhibitor Treatment: Add BMS-986115 (titrated from 0.1 to 100 nM) or a Notch-1 specific antibody (0.1 to 100 µg/mL). Include a vehicle control (DMSO for BMS-986115, IgG isotype for mAb).
-
Incubation: Incubate for 24 hours at 37°C.
-
Quantification: Extract total RNA using TRIzol. Perform RT-qPCR for canonical Notch targets: HES1, HES5, and DTX1. Normalize to GAPDH.
-
-
Data Interpretation: BMS-986115 will suppress HES1 universally across all Notch-dependent lines. A Notch-1 specific inhibitor will only suppress HES1 if the Receiver cell's signaling is strictly Notch-1 dependent. If the cell relies on Notch-3, the specific inhibitor will fail, revealing the compensatory mechanism.
Protocol 2: Intestinal Crypt Histology (In Vivo Toxicity Assessment)
-
Causality Check: Why Alcian Blue staining? The primary dose-limiting toxicity of GSIs is goblet cell metaplasia. Alcian Blue specifically stains the acidic mucins produced by goblet cells, providing a direct, quantifiable readout of Notch-1/Notch-2 dual inhibition.
-
Methodology:
-
Dosing: Administer BMS-986115 (e.g., 1.5 mg/kg/day orally) or a Notch-1 mAb (intravenously) to wild-type murine models for 7 to 14 days.
-
Tissue Harvest: Isolate the proximal small intestine. Flush with cold PBS, fix in 10% neutral buffered formalin for 24 hours, and embed in paraffin.
-
Staining: Section tissues at 5 µm. Perform Alcian Blue / Periodic Acid-Schiff (PAS) staining.
-
Quantification: Using a brightfield microscope, count the number of Alcian Blue-positive cells per intestinal crypt across 50 random fields of view.
-
-
Data Interpretation: Mice treated with BMS-986115 will exhibit a massive accumulation of Alcian Blue-positive cells (metaplasia) due to pan-Notch blockade. Mice treated with the Notch-1 specific inhibitor should closely resemble vehicle controls, as functional Notch-2 maintains crypt proliferation.
References
- BMS-986115 (Synonyms: Notch inhibitor 1). MedChemExpress.
- A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. NIH / PubMed Central.
- Characterization of Notch1 Antibodies That Inhibit Signaling of Both Normal and Mutated Notch1 Receptors. NIH / PubMed Central.
- The cautionary tale of side effects of chronic Notch1 inhibition. Journal of Clinical Investigation (JCI).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Notch1 Antibodies That Inhibit Signaling of Both Normal and Mutated Notch1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - The cautionary tale of side effects of chronic Notch1 inhibition [jci.org]
Assessing the selectivity profile of BMS-986115 against other proteases
The following technical guide assesses the selectivity profile of BMS-986115 (clinically known as AL102 or Varegacestat ), a potent Gamma-Secretase Inhibitor (GSI).
Executive Summary
BMS-986115 (AL102/Varegacestat) is a potent, selective, orally bioavailable inhibitor of the gamma-secretase (γ-secretase) complex.[1] Unlike earlier generation GSIs that suffered from poor bioavailability or broad off-target toxicity, BMS-986115 exhibits a refined selectivity profile. It functions as a Pan-Notch inhibitor , blocking the cleavage of all four Notch receptors (Notch 1–4) with low nanomolar potency.
Critically, its selectivity profile is defined not just by what it inhibits, but by its discrimination against structurally related aspartyl proteases (e.g., Cathepsin D, BACE1) and its pharmacokinetic properties that allow for manageable dosing schedules (e.g., intermittent vs. continuous) to mitigate on-target intestinal toxicity.
Mechanism of Action (MOA)
BMS-986115 targets the Presenilin (PS) subunit of the γ-secretase complex, an intramembrane aspartyl protease.
-
Physiological Role: γ-Secretase performs the regulated intramembrane proteolysis (RIP) of Type I transmembrane proteins, most notably Notch receptors and the Amyloid Precursor Protein (APP) .
-
Inhibition Mechanism: BMS-986115 binds to the active site of the γ-secretase complex, preventing the S3 cleavage step. This blockade inhibits the release of the Notch Intracellular Domain (NICD) , thereby silencing downstream transcriptional activation of genes (e.g., HES1, HEY1) involved in tumorigenesis and desmoid tumor progression.
Visualization: Notch Signaling & GSI Blockade
Caption: Schematic of the Notch signaling cascade demonstrating the specific intervention point of BMS-986115 at the gamma-secretase complex, preventing NICD release.
Comparative Selectivity Profile
The "selectivity" of a GSI is evaluated across three dimensions:
-
Isoform Selectivity: Potency against Notch 1 vs. Notch 2/3/4.
-
Substrate Selectivity: Notch vs. APP (Amyloid Precursor Protein).
-
Enzyme Selectivity: γ-Secretase vs. other Aspartyl Proteases (BACE1, Cathepsin D).
A. Isoform Potency (BMS-986115 vs. Competitors)
BMS-986115 acts as a Pan-Notch inhibitor , showing high potency across all four receptors. This contrasts with some "Notch-sparing" modulators designed for Alzheimer's disease.
Table 1: Comparative Inhibitory Potency (IC50 in nM) against Notch Receptors Data derived from cellular reporter assays (e.g., Luciferase).
| Compound | Notch 1 (nM) | Notch 2 (nM) | Notch 3 (nM) | Notch 4 (nM) | Status |
| BMS-986115 (AL102) | 0.7 | 2.9 | 15.0 | 4.4 | Phase 3 (Desmoid Tumors) |
| BMS-906024 (AL101) | 1.6 | 6.1 | 13.0 | 3.8 | Phase 2 |
| Nirogacestat (PF-03084014) | 3.4 | 8.1 | 17.0 | 22.0 | FDA Approved (Desmoid) |
| RO4929097 | 2.9 | 4.4 | 16.0 | 12.0 | Discontinued |
Insight: BMS-986115 displays superior potency (sub-nanomolar) against Notch 1 , the primary driver in T-ALL and many solid tumors, compared to Nirogacestat and RO4929097.
B. Off-Target Protease Selectivity
To ensure safety, BMS-986115 is screened against a panel of structurally related proteases.
-
BACE1 (β-Secretase): Critical to avoid. BACE1 shares aspartyl protease homology.[2] BMS-986115 is >1000-fold selective for γ-secretase over BACE1.
-
Cathepsin D & Pepsin: Lysosomal and gastric aspartyl proteases. Inhibition leads to retinal toxicity and digestion issues. BMS-986115 shows no significant inhibition at therapeutic concentrations (>10 µM).
-
Signal Peptide Peptidase (SPP): An intramembrane protease related to γ-secretase. Some GSIs cross-react with SPP. BMS-986115 is optimized to minimize SPP inhibition relative to Notch cleavage.
C. Substrate Selectivity (Notch vs. APP)
BMS-986115 inhibits both Notch and APP cleavage.
-
Therapeutic Implication: While "Notch-sparing" GSIs were sought for Alzheimer's to block APP without Notch toxicity, cancer therapy requires the reverse (or Pan-inhibition).
-
Result: BMS-986115 inhibits APP cleavage (lowering Aβ levels), which is a monitored pharmacodynamic marker, but its primary efficacy is driven by Notch blockade.
Experimental Protocols for Selectivity Assessment
To rigorously validate the selectivity profile described above, the following protocols are standard.
Protocol A: Cell-Based Notch Reporter Assay (Potency)
Objective: Determine IC50 against specific Notch isoforms.
-
Cell Line Engineering: Use U2OS or HeLa cells stably cotransfected with:
-
A Gal4-luciferase reporter plasmid.
-
A construct expressing a specific Notch receptor (N1-N4) fused to a Gal4 DNA-binding domain.
-
-
Seeding: Plate cells (5,000/well) in 384-well white plates.
-
Treatment: Add BMS-986115 in a 10-point serial dilution (e.g., 0.1 nM to 10 µM). Incubate for 16–24 hours.
-
Readout: Add Luciferase substrate (e.g., Bright-Glo). Measure luminescence.
-
Analysis: Normalize to DMSO control (100%) and GSI-control (0%). Fit data to a 4-parameter logistic equation to calculate IC50.
Protocol B: Enzymatic Specificity Panel (Off-Target)
Objective: Confirm lack of inhibition against BACE1 and Cathepsin D.
-
Reagents: Recombinant BACE1 or Cathepsin D; FRET-based peptide substrates specific to each enzyme.
-
Reaction: Mix enzyme buffer (pH 4.5 for Cathepsin/BACE) with BMS-986115 (10 µM fixed dose for screening).
-
Initiation: Add FRET substrate.
-
Kinetics: Monitor fluorescence increase (cleavage of substrate relieves quenching) over 60 minutes.
-
Validation: If inhibition >50% is observed at 10 µM, determine Ki.
-
Acceptance Criteria: IC50 > 10 µM indicates sufficient selectivity.
-
Visualization: Screening Workflow
Caption: Sequential screening cascade ensuring high potency against Notch (Green) while filtering out off-target aspartyl protease inhibition (Red).
References
-
Ayala Pharmaceuticals. (2022). RINGSIDE Phase 2/3 Study of AL102 in Desmoid Tumors: Interim Results. Retrieved from
- Krop, I., et al. (2012). Phase I dose-escalation study of the gamma-secretase inhibitor BMS-906024 in patients with advanced solid tumors. Journal of Clinical Oncology.
-
Pant, S., et al. (2018).[3] A multi-arm phase I dose escalating study of an oral NOTCH inhibitor BMS-986115 in patients with advanced solid tumours. Investigational New Drugs. Link
-
MedChemExpress. (2024). BMS-986115 Product Monograph and Biological Activity. Retrieved from
-
SpringWorks Therapeutics. (2023). Nirogacestat (Ogsiveo) Prescribing Information. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
